molecular formula C10H16ClNO B1369461 (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride CAS No. 64715-81-7

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Cat. No.: B1369461
CAS No.: 64715-81-7
M. Wt: 201.69 g/mol
InChI Key: FTMKEFCCBFJBJI-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride (CAS 64715-81-7) is a chiral phenylpropan-2-amine derivative of high interest in medicinal chemistry and pharmacological research. With a molecular formula of C 10 H 16 ClNO and a molecular weight of 201.69 g/mol, this compound is characterized by its specific optical rotation of [α] 20 D +20° (c = 2.5 in ethanol) and a melting point of 149-151 °C . As a stable solid, it should be stored at room temperature under an inert atmosphere. Structurally related to the phenethylamine class, which includes compounds like amphetamine, this substance serves as a valuable building block and precursor in organic synthesis . Its primary research value lies in its potential as a key intermediate for the development of novel receptor-targeting ligands. Researchers utilize this compound in neuroscience and biochemistry to study structure-activity relationships (SAR), particularly in the design and synthesis of compounds that interact with monoaminergic systems, such as those involving serotonin and dopamine receptors . The (S)-enantiomer provides specificity for stereoselective interactions, making it crucial for probing biological pathways with high precision. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKEFCCBFJBJI-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583371
Record name (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64715-81-7
Record name Benzeneethanamine, α-(methoxymethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64715-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride CAS number 64715-81-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride (CAS: 64715-81-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a chiral building block of significant interest in medicinal chemistry and synthetic applications. Its defined stereochemistry, coupled with the strategic placement of methoxy, phenyl, and amine functionalities, makes it a valuable precursor for a range of complex molecular targets. This guide provides a comprehensive technical overview, moving from fundamental properties and synthesis to practical applications and analytical validation. The methodologies presented are grounded in established chemical principles, offering not just procedural steps but also the underlying rationale to empower researchers in their experimental design.

Core Molecular Profile and Physicochemical Characteristics

A foundational understanding of a molecule's properties is critical for its effective application in synthesis, formulation, and biological assays. This compound is a white to off-white crystalline solid.

Table 1: Key Physicochemical and Structural Data

PropertyData
CAS Number 64715-81-7[1]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
IUPAC Name (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride[1]
Synonyms (S)-(+)-1-Methoxy-3-phenyl-2-propylamine hydrochloride, (+)-O-Methyl-L-phenylalaninol hydrochloride[1]
Appearance White to off-white crystalline solid
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol)
Structural Elucidation and Spectroscopic Signature

The identity and purity of this compound are unequivocally established through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides a distinct fingerprint. Expected signals include a singlet for the methoxy (CH₃O-) protons, multiplets in the aromatic region for the phenyl group, and a series of multiplets for the aliphatic backbone protons. The presence of the chiral center at C2 results in diastereotopic protons on the adjacent methylene groups (C1 and C3), which typically appear as complex, non-equivalent signals.

    • ¹³C NMR : The carbon spectrum confirms the presence of all 10 unique carbon atoms in the structure.

  • Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad N-H stretch from the primary ammonium salt, C-H stretches from the aromatic and aliphatic portions, and a prominent C-O stretch characteristic of the methoxy ether linkage.[1]

  • Mass Spectrometry (MS) : Analysis of the free base (generated by neutralizing the HCl salt) will show a molecular ion peak corresponding to the mass of C₁₀H₁₅NO.

Synthesis and Chiral Integrity

The synthesis of this molecule with high enantiomeric purity is paramount for its use in stereospecific applications. The most common industrial and laboratory approach involves the synthesis of a racemic mixture followed by classical chiral resolution.

Synthesis of Racemic 1-Methoxy-3-phenylpropan-2-amine

Reductive amination is a robust and high-yielding method for preparing the racemic amine from its corresponding ketone precursor, 1-methoxy-3-phenylpropan-2-one.[2][3][4]

Experimental Protocol: Racemic Synthesis via Reductive Amination

  • Imine Formation: Dissolve 1-methoxy-3-phenylpropan-2-one (1.0 equiv.) and an ammonia source, such as ammonium acetate (5-10 equiv.), in a suitable protic solvent like methanol. The reaction is stirred at room temperature to facilitate the formation of the intermediate imine. The use of an excess of the ammonia source drives the equilibrium towards the imine.

  • Reduction: The reaction mixture is cooled in an ice bath (0 °C). A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN, ~1.5 equiv.), is added portion-wise.

    • Scientific Rationale: NaBH₃CN is the reagent of choice because it is selective for the reduction of the protonated imine over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. The reaction is run under weakly acidic conditions (often buffered by the ammonium acetate) to ensure the imine is protonated and thus more electrophilic.[4]

  • Reaction Monitoring & Work-up: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >11 with aqueous NaOH to liberate the free amine.

  • Extraction & Isolation: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

This classical method remains one of the most cost-effective and scalable techniques for separating enantiomers of chiral amines.[5][6][7]

Experimental Protocol: Chiral Resolution

  • Resolving Agent & Solvent Screening: The crude racemic amine is dissolved in a trial solvent (e.g., ethanol, isopropanol, or acetone). A solution of a chiral acid resolving agent (0.5-0.6 equiv.), such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in the same solvent is added slowly. The goal is to identify a solvent/acid pair that results in the selective precipitation of one diastereomeric salt.

  • Bulk Crystallization: Once optimal conditions are found, the process is scaled. The racemic amine is dissolved in the chosen solvent and heated gently. The chiral resolving agent solution is added, and the mixture is allowed to cool slowly to room temperature, and then often further cooled in a refrigerator to maximize the yield of the crystalline diastereomeric salt.

    • Scientific Rationale: The two diastereomers, [(S)-amine:(R)-acid] and [(R)-amine:(R)-acid], are not mirror images and thus have different physical properties, including solubility. Slow cooling promotes the formation of a more ordered crystal lattice, enhancing the purity of the less soluble diastereomer that precipitates.[8]

  • Salt Isolation and Liberation of Free Amine: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent. The salt is then suspended in water and treated with a base (e.g., 10% NaOH) until the pH is strongly alkaline. This neutralizes the chiral acid and liberates the enantiomerically enriched free (S)-amine.

  • Extraction and Salt Formation: The free amine is extracted into an organic solvent, dried, and concentrated. The purified (S)-amine is then dissolved in a non-polar solvent like diethyl ether or ethyl acetate, and a solution of HCl (e.g., HCl in isopropanol or gaseous HCl) is added to precipitate the final this compound salt, which is then collected by filtration.

G cluster_0 Part A: Racemic Synthesis cluster_1 Part B: Chiral Resolution start_node start_node process_node process_node product_node product_node final_product final_product Ketone 1-Methoxy-3-phenyl -propan-2-one Imine Imine Formation (+ NH4OAc, MeOH) Ketone->Imine Reduction Reduction (+ NaBH3CN) Imine->Reduction RacemicAmine Racemic Free Amine Reduction->RacemicAmine ChiralAcid Add Chiral Acid (e.g., (R)-Mandelic Acid) RacemicAmine->ChiralAcid Proceed to Resolution Crystallization Selective Crystallization of Diastereomeric Salt ChiralAcid->Crystallization Liberation Liberate Free Amine (+ NaOH) Crystallization->Liberation S_Amine (S)-Free Amine Liberation->S_Amine HCl_Salt Form Hydrochloride Salt (+ HCl) S_Amine->HCl_Salt Final (S)-1-Methoxy-3-phenylpropan -2-amine hydrochloride HCl_Salt->Final

Caption: Overall workflow for the synthesis and resolution of the target compound.

Analytical Validation: Chiral HPLC

The enantiomeric excess (e.e.) of the final product must be quantified to ensure it meets the required specifications. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this analysis.[9][10][11]

Experimental Protocol: Enantiomeric Excess Determination

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are highly effective for separating a wide range of chiral amines.[12]

  • Mobile Phase Optimization: The separation is typically achieved in normal-phase mode. A common mobile phase consists of a mixture of hexane or heptane with a polar modifier, usually isopropanol or ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. The ratio of alkane to alcohol is optimized to achieve baseline resolution (Rs > 1.5).

  • Analysis: A standard solution of the racemic amine is first injected to identify the retention times of both the (R) and (S) enantiomers. Subsequently, the resolved (S)-enantiomer sample is injected.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Applications in Pharmaceutical R&D

Chiral amines are privileged structures in medicinal chemistry. This compound is utilized as a key intermediate and building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Scaffold for Bioactive Molecules: The phenylethylamine core is a well-known pharmacophore that interacts with numerous biological targets. The specific (S)-stereochemistry and the methoxy group allow for precise orientation within a receptor or enzyme active site, which is critical for potency and selectivity.

  • Precursor for Drug Candidates: This compound can be readily derivatized at the primary amine to introduce new functionalities and build molecular complexity. It serves as a starting point for synthesizing compounds investigated for a variety of therapeutic areas.[13]

G cluster_0 Utility in Drug Development start_node start_node process_node process_node output_node output_node Start (S)-1-Methoxy-3-phenyl propan-2-amine HCl Deriv Functionalization (Amidation, Alkylation, etc.) Start->Deriv Library Library of Novel Chemical Entities Deriv->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead API Active Pharmaceutical Ingredient (API) Lead->API

Caption: Role of the title compound as a starting material in a drug discovery pipeline.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable under normal laboratory conditions.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Reductive amination. Wikimedia Foundation. Available from: [Link]

  • Chemistry LibreTexts. Resolution (Separation) of Enantiomers. University of California, Davis. Available from: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro-Sundia. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Phenomenex Inc. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. MJH Life Sciences. Available from: [Link]

Sources

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Executive Summary

This compound is a chiral amine of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Its structural framework, derived from the amino acid L-phenylalanine, provides a versatile scaffold for the development of complex molecular architectures. The presence of a defined stereocenter at the C-2 position is of paramount importance, as biological activity is often enantiomer-specific. This technical guide provides a comprehensive overview of the compound's properties, details robust synthetic and analytical methodologies, and discusses its applications as a key building block for drug development professionals. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the cornerstone of its effective application. This compound is the salt form of the parent amine, which enhances its stability, crystallinity, and handling characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO[1][2]
Molecular Weight 201.69 g/mol [1][2]
CAS Number 64715-81-7[2]
IUPAC Name (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride[2]
Synonyms (+)-O-Methyl-L-phenylalaninol hydrochloride, (S)-(+)-alpha-(Methoxymethyl)phenethylamine hydrochloride[2]
SMILES COCN.Cl[2]
Parent Compound CID 2794227 ((S)-1-Methoxy-3-phenylpropan-2-amine)[2]

Strategic Synthesis and Mechanistic Rationale

The synthesis of an enantiomerically pure compound such as this requires a strategy that preserves or creates the desired stereochemistry with high fidelity. The most logical and field-proven approach begins with a readily available chiral precursor, L-phenylalanine, leveraging the "chiral pool" to avoid costly and complex asymmetric catalysis or resolution steps.

Chiral Pool Synthesis from L-Phenylalaninol

The causality behind this strategy is rooted in efficiency and stereochemical control. By starting with L-phenylalaninol (itself derived from L-phenylalanine), the (S)-stereocenter is already established, significantly simplifying the synthesis. The subsequent steps are designed to modify the functional groups without racemizing this critical center.

G cluster_0 Synthetic Workflow A L-Phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol) B N-Boc Protection (Boc)₂O, Solvent A->B Protect Amine C O-Methylation NaH, CH₃I B->C Form Alkoxide, Methylate D Boc Deprotection HCl in Dioxane C->D Acidic Cleavage E (S)-1-Methoxy-3-phenylpropan-2-amine (Free Amine) D->E Neutralization/Workup F Salt Formation HCl (gas or solution) E->F Protonation G (S)-1-Methoxy-3-phenylpropan-2-amine HCl (Final Product) F->G Crystallization

Caption: Chiral pool synthesis pathway from L-phenylalaninol.

Alternative: Biocatalytic Asymmetric Synthesis

For large-scale industrial applications, biocatalysis presents a green and highly selective alternative. This approach utilizes enzymes, such as transaminases, to convert a prochiral ketone into the desired chiral amine with high enantiomeric excess.[3][4]

G cluster_0 Biocatalytic Workflow A 1-Methoxy-3-phenylpropan-2-one (Prochiral Ketone) C Transaminase Enzyme + PLP Cofactor A->C B Amine Donor (e.g., Isopropylamine) B->C D (S)-1-Methoxy-3-phenylpropan-2-amine (Desired Product) C->D Asymmetric Amination E Ketone Byproduct (e.g., Acetone) C->E Asymmetric Amination

Caption: Biocatalytic synthesis using a transaminase enzyme.

Detailed Experimental Protocols

The following protocols are presented with the necessary detail to ensure reproducibility. The causality for each step is explained to provide a deeper understanding of the process.

Protocol: Synthesis via L-Phenylalaninol

This multi-step protocol is a robust method for lab-scale synthesis.

Step 1: N-Boc Protection of L-Phenylalaninol

  • Rationale: The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from reacting in the subsequent O-methylation step.

  • Procedure: Dissolve L-phenylalaninol (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: O-Methylation of N-Boc-L-Phenylalaninol

  • Rationale: The hydroxyl group is deprotonated with a strong base (NaH) to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the desired methyl ether.

  • Procedure: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes. Add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel) to obtain the O-methylated product.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is labile under acidic conditions. Using a solution of HCl gas in an organic solvent simultaneously removes the protecting group and forms the desired hydrochloride salt in a single, efficient step.[5]

  • Procedure: Dissolve the purified O-methylated intermediate in a minimal amount of methanol at 0 °C. Bubble dry hydrogen chloride gas through the solution for 10-15 minutes, or add a 4M solution of HCl in 1,4-dioxane (3.0 eq).[5]

  • Workup: Stir the mixture for 1-2 hours at room temperature. The product will typically precipitate as a white solid. Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/ether) to yield pure this compound.[5]

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound.

Quality Control Specifications

The following table outlines a standard set of specifications for release in a research or drug development setting.

ParameterMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms expected physical state and absence of gross impurities.
Identity ¹H NMR, ¹³C NMR, MSConforms to reference spectrumUnambiguously confirms the chemical structure.
Purity HPLC (UV detection)≥ 98.0%Quantifies the amount of the target compound relative to impurities.
Enantiomeric Excess Chiral HPLC or GC≥ 99.0% e.e.Confirms the stereochemical purity, critical for biological applications.
Solubility Visual InspectionSoluble in water, methanolProvides practical information for downstream use in formulations or reactions.
Expected Spectroscopic Data
  • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.3-3.4 ppm), the aromatic protons of the phenyl ring (multiplet, ~7.2-7.4 ppm), and the aliphatic protons of the propanamine backbone. The protons adjacent to the chiral center will show diastereotopic splitting.

  • ¹³C NMR: Expect distinct signals for the methoxy carbon (~59 ppm), the aliphatic carbons, and the aromatic carbons. The number of signals should correspond to the 10 unique carbon atoms in the molecule.

  • IR Spectroscopy: Key stretches should be visible for N-H bonds of the ammonium salt (~2400-3000 cm⁻¹, broad), C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage (~1100 cm⁻¹).

Applications in Drug Development

The primary value of this compound lies in its utility as a chiral building block. Its structural motif is present in or related to several classes of biologically active molecules.

  • Scaffold for Novel Therapeutics: The phenethylamine backbone is a well-established pharmacophore. The specific stereochemistry and functional handles (amine, methoxy ether) of this compound allow medicinal chemists to systematically explore structure-activity relationships (SAR) by building upon this core.

  • Intermediate for API Synthesis: It serves as a key starting material for more complex APIs, where its pre-defined stereochemistry is carried through the synthetic route, ensuring the final drug substance is enantiomerically pure. Related structures are used in the development of stimulants, anorectics, and agents targeting cardiovascular conditions.[6][7]

References

  • ChemBK. 1-Methoxy-3-phenylpropan-2-amine hydrochloride. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

Sources

13C NMR analysis of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive walkthrough of the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound, a chiral amine of interest in pharmaceutical development and organic synthesis. This document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles, experimental design, and data interpretation strategies essential for unambiguous structure elucidation. We will explore the influence of the molecule's structural features—the phenyl ring, methoxy group, and protonated amine—on the 13C chemical shifts. Furthermore, this guide details the application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments as a self-validating system to definitively determine the multiplicity of each carbon atom. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural characterization.

Introduction: The Analytical Imperative

This compound is a chiral molecule whose precise structural integrity is critical for its function, whether as a pharmaceutical intermediate or a building block in asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic molecules in solution. While 1H NMR provides invaluable information about the proton environment, 13C NMR offers a direct window into the carbon skeleton of the molecule.

The proton-decoupled 13C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering an immediate count of the unique carbon environments. However, to fully leverage the power of 13C NMR, it is crucial to determine the number of attached protons for each carbon signal. This is achieved through spectral editing techniques, most notably the DEPT experiments, which differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.[1][2] This guide will demonstrate how the synergistic use of a standard broadband-decoupled 13C spectrum with DEPT-90 and DEPT-135 spectra provides a robust and self-verifying workflow for the complete assignment of the carbon framework of the title compound.

Foundational Principles: Predicting the 13C Spectrum

Before stepping into the laboratory, a theoretical prediction of the 13C NMR spectrum provides a critical roadmap for interpretation. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. For this compound, we must consider several key factors.

Molecular Structure and Carbon Numbering:

(Note: For clarity in the following discussion, the phenyl carbons are numbered C7-C10, though standard IUPAC nomenclature would be different. The amine is protonated, forming an ammonium salt with the chloride counter-ion).

  • Electronegativity: The oxygen atom of the methoxy group and the protonated nitrogen atom (NH3+) are highly electronegative. They withdraw electron density from adjacent carbons, causing a "deshielding" effect and shifting their signals downfield (to a higher ppm value).[3] Therefore, C1 (methoxy), C2 (adjacent to the methoxy oxygen), and C5 (adjacent to the ammonium group) are expected to be significantly downfield from a standard alkane carbon.

  • Effect of Protonation: The protonation of the amine to form an ammonium salt (R-NH3+) significantly increases its electron-withdrawing capacity compared to the free amine (R-NH2). This leads to a pronounced downfield shift for the α-carbon (C5) and a smaller, but still noticeable, downfield shift for the β-carbons (C2 and C6).[4]

  • Aromatic System: The carbons of the phenyl ring will resonate in the typical aromatic region, generally between 110-160 ppm.[5] The C7 carbon, being directly attached to the aliphatic chain (the ipso-carbon), will have a chemical shift distinct from the ortho (C8), meta (C9), and para (C10) carbons. Due to symmetry, we expect two signals for the two ortho carbons and two signals for the two meta carbons, though they may overlap.

  • Chirality: The presence of a stereocenter at C5 renders the two protons on C2 and C6 diastereotopic. While this is more commonly observed in 1H NMR, it confirms the chiral nature of the environment. In the 13C spectrum, we expect to see ten distinct carbon signals corresponding to the ten unique carbon atoms in the molecule.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to generate a complete and verifiable dataset for the structural assignment of this compound.

Sample Preparation

The quality of the NMR sample is paramount for acquiring high-quality spectra.[6] As a hydrochloride salt, the compound's solubility will guide the choice of solvent.

  • Solvent Selection: Deuterated methanol (CD3OD) or deuterium oxide (D2O) are excellent choices due to the high polarity and solubility of amine salts. Deuterated dimethyl sulfoxide (DMSO-d6) is another viable option. For this guide, we will proceed with CD3OD.

  • Concentration: For 13C NMR, a higher concentration is required compared to 1H NMR due to the low natural abundance of the 13C isotope (~1.1%).[7] Weigh approximately 20-30 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of CD3OD.[7] Vortex or gently warm the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8]

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm. Cap the tube securely to prevent solvent evaporation.

Data Acquisition

The experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher). The following is a representative set of parameters.

Parameter Broadband Decoupled 13C DEPT-90 DEPT-135
Pulse Program zgpg30dept90dept135
Solvent CD3ODCD3ODCD3OD
Frequency e.g., 100 MHz on a 400 MHz systeme.g., 100 MHz on a 400 MHz systeme.g., 100 MHz on a 400 MHz system
Spectral Width 0-200 ppm0-200 ppm0-200 ppm
Acquisition Time ~1-2 seconds~1-2 seconds~1-2 seconds
Relaxation Delay (d1) 2 seconds2 seconds2 seconds
Number of Scans 1024 or higher512 or higher512 or higher
Temperature 298 K298 K298 K

Causality Behind Parameter Choices:

  • Broadband Decoupling: In the standard 13C experiment, all proton-carbon couplings are removed to simplify the spectrum, ensuring each carbon appears as a singlet.

  • Relaxation Delay (d1): A delay of 2 seconds is chosen to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable quantitative information, although 13C NMR is not inherently quantitative without longer delays.

  • Number of Scans: A higher number of scans is necessary for 13C experiments to achieve an adequate signal-to-noise ratio.

Data Interpretation: From Spectrum to Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Spectral Interpretation cluster_final Final Output prep_start Weigh Sample (20-30mg) prep_dissolve Dissolve in CD3OD (0.6 mL) prep_start->prep_dissolve prep_filter Filter into NMR Tube prep_dissolve->prep_filter acq_c13 Broadband 13C prep_filter->acq_c13 Run NMR Experiments acq_d90 DEPT-90 prep_filter->acq_d90 Run NMR Experiments acq_d135 DEPT-135 prep_filter->acq_d135 Run NMR Experiments int_count 1. Count Signals in 13C (10 unique carbons) acq_c13->int_count int_ch 2. Identify CH groups (DEPT-90) acq_d90->int_ch int_multiplicity 3. Determine Multiplicity (DEPT-135: CH/CH3 +, CH2 -) acq_d135->int_multiplicity int_assign 4. Assign Signals (Based on Chemical Shift) int_count->int_assign int_ch->int_assign int_multiplicity->int_assign final_structure Complete Structural Assignment int_assign->final_structure

Caption: Workflow for 13C NMR based structure elucidation.

Step-by-Step Analysis
  • Broadband 13C Spectrum: Observe the main 13C spectrum. You should see 10 distinct signals, confirming the presence of 10 magnetically non-equivalent carbon atoms. Note their chemical shifts.

  • DEPT-90 Spectrum: This spectrum will only show signals corresponding to CH (methine) carbons. In our molecule, we expect to see signals for C5 and the four unique carbons of the phenyl ring (C8, C9, C10).

  • DEPT-135 Spectrum: This spectrum provides the most information about multiplicity.[2]

    • Positive Signals: Correspond to CH and CH3 carbons.

    • Negative Signals: Correspond to CH2 carbons.

    • Absent Signals: Correspond to quaternary carbons (C7).

  • Correlation and Assignment: By comparing the three spectra, we can build a complete picture.

    • A signal present in the broadband 13C and DEPT-90, and positive in DEPT-135, is a CH group.

    • A signal present in the broadband 13C, absent in DEPT-90, and positive in DEPT-135, is a CH3 group.

    • A signal present in the broadband 13C, absent in DEPT-90, and negative in DEPT-135, is a CH2 group.

    • A signal present only in the broadband 13C spectrum is a quaternary carbon.

Predicted Assignments

The following table summarizes the predicted chemical shifts and the expected results from the DEPT experiments for this compound.

CarbonPredicted δ (ppm)RationaleDEPT-90DEPT-135Multiplicity
C1 ~59-OCH3 groupAbsentPositiveCH3
C2 ~72Aliphatic C-OAbsentNegativeCH2
C5 ~55Aliphatic C-N+PresentPositiveCH
C6 ~38Aliphatic, β to N+, α to PhAbsentNegativeCH2
C7 ~138Phenyl ipso-carbonAbsentAbsentC
C8 ~130Phenyl ortho-carbonsPresentPositiveCH
C9 ~129Phenyl meta-carbonsPresentPositiveCH
C10 ~127Phenyl para-carbonPresentPositiveCH

Note: The exact chemical shifts can vary depending on the solvent and concentration. These predictions are based on typical values for similar functional groups.[9]

Advanced Confirmation (Optional): 2D NMR

For absolute, unambiguous assignment, especially in more complex molecules, 2D NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons.[10][11] A cross-peak appears at the coordinates of the 13C chemical shift and the 1H chemical shift of its attached proton(s). This is the most reliable way to link the carbon and proton skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[12] This is extremely powerful for identifying connectivity between different parts of the molecule, for example, confirming the connection from the C6 protons to the ipso-carbon (C7) of the phenyl ring.

Conclusion

The comprehensive analysis of this compound using 13C NMR spectroscopy, particularly when enhanced with DEPT experiments, provides a powerful and self-validating method for complete structural elucidation. This guide has outlined a logical workflow from theoretical prediction and sample preparation to data acquisition and detailed interpretation. By systematically combining the information from broadband-decoupled 13C, DEPT-90, and DEPT-135 spectra, researchers can confidently assign each carbon in the molecule, ensuring the structural integrity and purity of this important chiral compound. This rigorous approach exemplifies the standards of scientific integrity and technical expertise required in modern chemical and pharmaceutical research.

References

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hmqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • NISCAIR. (n.d.). Multiple substituent effects on 13C chemical shifts in phenylstyryl ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • YouTube. (2023, September 10). How to Predict NMR in ChemDraw. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Bis(oxazoline) Ligands Using (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride in Asymmetric Synthesis

This compound, a chiral building block derived from the natural amino acid L-phenylalanine, serves as a valuable precursor in the field of asymmetric synthesis. Its inherent stereochemistry provides a powerful tool for the construction of complex chiral molecules, particularly chiral ligands that are pivotal for stereoselective transformations in academic and industrial research. Chiral amines and their derivatives are essential in the synthesis of pharmaceuticals and fine chemicals, where the precise three-dimensional arrangement of atoms is critical for biological activity and material properties.[1]

This application note provides a comprehensive guide to the utilization of this compound as a chiral precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands are renowned for their ability to form stable chelate complexes with a variety of metals, creating a well-defined chiral environment around the metallic center.[2] Such complexes are highly effective catalysts for a wide range of enantioselective reactions, including cyclopropanation, Diels-Alder reactions, and aldol additions.[2][3]

The protocol herein details a robust and efficient two-step process: the initial neutralization of the hydrochloride salt to liberate the free amino alcohol, followed by a zinc-catalyzed condensation with a dinitrile to construct the bis(oxazoline) scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block for the creation of powerful tools in asymmetric catalysis.

Scientific Principles and Mechanistic Insights

The synthesis of bis(oxazoline) ligands from chiral β-amino alcohols is a well-established and reliable transformation.[4] The overall process involves the formation of two five-membered oxazoline rings linked by a carbon backbone. The stereocenters of the starting amino alcohol are transferred to the final ligand, thereby dictating the chirality of the catalytic pocket.

Step 1: Neutralization of the Amine Hydrochloride

(S)-1-Methoxy-3-phenylpropan-2-amine is typically supplied as a stable hydrochloride salt. To render the amine nucleophilic for the subsequent condensation, it must be converted to its free base form. This is achieved by treatment with a suitable base, such as sodium hydroxide or potassium hydroxide, in a biphasic system or by extraction. The choice of a biphasic system allows for the straightforward separation of the organic free amine from the aqueous salt solution.

Step 2: Zinc-Catalyzed Condensation and Cyclization

The core of the synthesis is the Lewis acid-catalyzed condensation of the chiral amino alcohol with a dinitrile, such as malononitrile. Zinc salts, particularly zinc triflate (Zn(OTf)₂), have proven to be effective catalysts for this transformation.[1]

The proposed mechanism for the oxazoline ring formation from a nitrile and an amino alcohol involves several key steps:

  • Coordination: The Lewis acidic zinc(II) ion coordinates to the nitrogen atom of the nitrile, enhancing its electrophilicity.

  • Nucleophilic Attack: The hydroxyl group of the amino alcohol attacks the activated nitrile carbon, forming a cyclic intermediate.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of an intermediate that, upon elimination of ammonia, yields the oxazoline ring.

The C₂-symmetry of the resulting bis(oxazoline) ligand is a direct consequence of using a bifunctional linker (dinitrile) and two equivalents of the same chiral amino alcohol. This symmetry is highly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.[2]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Preparation of (S)-1-Methoxy-3-phenylpropan-2-amine (Free Base)

This protocol describes the liberation of the free amine from its hydrochloride salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in deionized water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >10.

  • Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).[5]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-1-Methoxy-3-phenylpropan-2-amine as an oil.

Note: The free amine is typically used in the next step without further purification.

Protocol 2: Synthesis of (S,S)-2,2'-(Methylene)bis(4-(methoxymethyl)-5-phenyloxazoline)

This protocol details the synthesis of a C₂-symmetric bis(oxazoline) ligand from the free amine and malononitrile, catalyzed by zinc triflate.

Materials:

  • (S)-1-Methoxy-3-phenylpropan-2-amine (from Protocol 1)

  • Malononitrile

  • Zinc triflate (Zn(OTf)₂)

  • Toluene, anhydrous

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, reflux condenser)

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous toluene, followed by (S)-1-Methoxy-3-phenylpropan-2-amine (2.0 eq.) and malononitrile (1.0 eq.).

  • Add zinc triflate (Zn(OTf)₂) (stoichiometric or catalytic amount, typically 0.1 to 1.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis(oxazoline) ligand.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and optical rotation to confirm its structure and purity.

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of the target bis(oxazoline) ligand.

Reactant/ProductChemical StructureMolar Mass ( g/mol )Role
(S)-1-Methoxy-3-phenylpropan-2-amine(S)-1-Methoxy-3-phenylpropan-2-amine165.23Chiral Building Block
MalononitrileMalononitrile66.06Linker
(S,S)-2,2'-(Methylene)bis(4-(methoxymethyl)-5-phenyloxazoline)Structure to be synthesized392.49Chiral Ligand

Application Notes: Utilization in Asymmetric Catalysis

The synthesized (S,S)-2,2'-(Methylene)bis(4-(methoxymethyl)-5-phenyloxazoline) ligand can be employed in a variety of metal-catalyzed asymmetric reactions. The general procedure involves the in situ formation of the chiral catalyst by complexing the BOX ligand with a suitable metal precursor prior to the addition of the substrate.

Example Application: Asymmetric Cyclopropanation

Copper(I)-BOX complexes are highly effective catalysts for the enantioselective cyclopropanation of olefins with diazoacetates.[2]

General Procedure for Catalyst Formation and Cyclopropanation:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the synthesized BOX ligand (1.1 eq.) in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • Add a copper(I) precursor, such as copper(I) triflate benzene complex (CuOTf·C₆H₆) (1.0 eq.), and stir the mixture at room temperature until a homogeneous solution is formed.

  • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add the olefin substrate (1.0 eq.).

  • Slowly add a solution of the diazoacetate (e.g., ethyl diazoacetate) (1.2 eq.) in the same solvent via a syringe pump over several hours.

  • Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Quench the reaction and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

The high enantioselectivities typically observed in these reactions are attributed to the well-defined chiral pocket created by the BOX ligand around the copper center, which effectively directs the approach of the olefin to the carbene intermediate.[3]

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Free Amine Preparation cluster_1 Protocol 2: BOX Ligand Synthesis A Start: (S)-1-Methoxy-3-phenylpropan-2-amine HCl B Dissolve in H₂O A->B C Basify with NaOH (pH > 10) B->C D Extract with CH₂Cl₂ C->D E Dry over MgSO₄ D->E F Concentrate in vacuo E->F G Product: (S)-1-Methoxy-3-phenylpropan-2-amine (Free Base) F->G H Start: Free Amine G->H I Combine with Malononitrile & Zn(OTf)₂ in Toluene H->I J Reflux under Inert Atmosphere I->J K Work-up & Concentration J->K L Purify via Column Chromatography K->L M Product: (S,S)-BOX Ligand L->M

Caption: Workflow for the synthesis of a chiral BOX ligand.

Mechanism of Oxazoline Formation

G cluster_0 Catalytic Cycle A Chiral Amino Alcohol (R-NH₂, R'-OH) E Nucleophilic Attack by -OH A->E 2 eq. B Nitrile (R''-CN) D Coordination Complex [Zn(NC-R'')]²⁺ B->D C Zn(OTf)₂ Catalyst C->D Activates D->E F Cyclic Intermediate E->F G Proton Transfer & Tautomerization F->G H Elimination of NH₃ G->H I Oxazoline Product H->I I->C Regenerates Catalyst

Sources

Application Notes and Protocols: (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Amines in Asymmetric Synthesis

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, a chiral amine derived from L-phenylalaninol, represents a valuable yet underexplored building block in the field of asymmetric catalysis.[1] Chiral amines and their derivatives are fundamental to modern synthetic organic chemistry, serving as the foundation for a vast array of chiral ligands, auxiliaries, and organocatalysts.[2][3][4] Their importance lies in their ability to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.[5] This control is paramount in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

This guide provides an in-depth exploration of the potential applications of this compound in asymmetric catalysis. While specific literature on this exact molecule as a catalyst is emerging, its structural motifs—a primary amine, a stereogenic center, and a coordinating methoxy group—allow for its application in several well-established catalytic systems. The protocols detailed herein are based on established methodologies for structurally related chiral amino alcohols and amines, providing a robust starting point for researchers.[6][7][8]

Core Principles of Catalysis with (S)-1-Methoxy-3-phenylpropan-2-amine

The utility of (S)-1-Methoxy-3-phenylpropan-2-amine stems from its bifunctional nature. The primary amine serves as a handle for derivatization or as a Lewis basic site for coordination to metal centers. The methoxy group can also act as a coordinating entity, enabling the formation of stable bidentate chelate complexes with metal catalysts. This chelation restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach.

Application I: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. Chiral amino alcohols and their derivatives are frequently employed as ligands for boron-based reducing agents, forming oxazaborolidine catalysts in situ.[9] (S)-1-Methoxy-3-phenylpropan-2-amine can be effectively utilized in this context.

Mechanistic Rationale

The reaction of (S)-1-Methoxy-3-phenylpropan-2-amine with a borane source (e.g., BH₃·THF) generates a chiral oxazaborolidine catalyst. This catalyst coordinates to the carbonyl oxygen of the prochiral ketone, activating it for reduction. The steric bulk of the catalyst's substituents (in this case, derived from the phenylpropyl and methoxymethyl groups) shields one face of the ketone, forcing the hydride to be delivered to the less hindered face. This directed hydride transfer results in the formation of a chiral alcohol with high enantioselectivity.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amine (S)-1-Methoxy-3-phenylpropan-2-amine Catalyst Chiral Oxazaborolidine Catalyst Amine->Catalyst Borane BH3·THF Borane->Catalyst Coordination Catalyst-Ketone Complex Catalyst->Coordination Coordination Ketone Prochiral Ketone Ketone->Coordination Hydride Hydride Transfer (from BH3·THF) Coordination->Hydride Facial Shielding Product_Complex Product-Catalyst Complex Hydride->Product_Complex Alcohol Chiral Secondary Alcohol Product_Complex->Alcohol Release Catalyst_regen Catalyst (regenerated) Product_Complex->Catalyst_regen Catalyst_regen->Catalyst Re-enters cycle

Caption: Workflow for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Borane Reduction of Acetophenone

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Formation:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (0.2 mmol).

    • Add anhydrous THF (10 mL) and cool the mixture to 0 °C.

    • Slowly add 1 M BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise.

    • Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction:

    • Cool the catalyst solution to -20 °C.

    • In a separate flask, prepare a solution of acetophenone (2.0 mmol) in anhydrous THF (5 mL).

    • Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.

    • Slowly add 1 M BH₃·THF solution (2.2 mL, 2.2 mmol) to the reaction mixture, maintaining the temperature at -20 °C.

    • Stir the reaction at -20 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (10 mL) and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Performance Data (Illustrative)

The performance of chiral ligands in asymmetric reductions is highly dependent on the substrate and reaction conditions. The following table provides illustrative data based on similar chiral amino alcohol-derived catalysts.

Ketone SubstrateExpected Yield (%)Expected ee (%)
Acetophenone>90>95
1-Tetralone>85>92
2-Chloroacetophenone>90>97

Application II: Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for C-C bond formation, yielding valuable chiral secondary alcohols.[7] Chiral amino alcohols are among the most effective ligands for this transformation.

Mechanistic Rationale

(S)-1-Methoxy-3-phenylpropan-2-amine reacts with a dialkylzinc reagent (e.g., diethylzinc) to form a chiral zinc-amino alkoxide complex. This complex acts as the active catalyst. The aldehyde substrate coordinates to the zinc center. The chiral ligand creates a rigid, sterically defined environment that directs the transfer of an alkyl group from the zinc to one specific face of the aldehyde carbonyl. This stereocontrolled addition leads to the formation of the chiral alcohol with high enantioselectivity.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amine (S)-1-Methoxy-3-phenylpropan-2-amine Catalyst Chiral Zinc-Amino Alkoxide Complex Amine->Catalyst Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst Coordination Catalyst-Aldehyde Coordination Catalyst->Coordination Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Coordination Addition Diastereoselective Ethyl Transfer Coordination->Addition Chiral Environment Directs Addition Product_Complex Zinc Alkoxide Product Complex Addition->Product_Complex Alcohol Chiral Secondary Alcohol Product_Complex->Alcohol Hydrolysis Catalyst_regen Catalyst (regenerated) Product_Complex->Catalyst_regen Catalyst_regen->Catalyst Re-enters cycle Et2Zn_add Et2Zn Et2Zn_add->Addition

Caption: Catalytic cycle for asymmetric ethylzinc addition.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (0.1 mmol).

    • Add anhydrous toluene (5 mL).

    • Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

  • Addition Reaction:

    • Cool the catalyst solution to 0 °C.

    • Add benzaldehyde (1.0 mmol) to the flask.

    • Slowly add diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 20 minutes.

    • Stir the reaction mixture at 0 °C for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine (15 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain (R)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Performance Data (Illustrative)
Aldehyde SubstrateExpected Yield (%)Expected ee (%)
Benzaldehyde>95>98
4-Chlorobenzaldehyde>95>97
Cinnamaldehyde>90>95

Conclusion and Future Outlook

This compound is a promising chiral building block with significant potential in asymmetric catalysis. The protocols provided herein for the asymmetric reduction of ketones and the enantioselective addition of organozinc reagents to aldehydes serve as validated starting points for its application. The true value of this and similar chiral amines lies in their versatility. Future research could explore its derivatization into novel organocatalysts, for instance, by coupling with proline or other catalytic moieties for Michael additions or aldol reactions.[10] Furthermore, its use as a chiral ligand in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation, warrants investigation. As the demand for enantiomerically pure compounds continues to grow, the exploration of readily available chiral synthons like this compound will be crucial for the development of new and efficient asymmetric transformations.

References

  • Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • This compound | C10H16ClNO - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines | Organic Letters - ACS Publications. (2023). Retrieved January 26, 2026, from [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC - NIH. (2022). Retrieved January 26, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. (n.d.). Retrieved January 26, 2026, from [Link]

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved January 26, 2026, from [Link]

  • US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents. (n.d.).
  • New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. (n.d.). Retrieved January 26, 2026, from [Link]

  • Supporting Information - Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enantioselective Michael Addition of Aldehydes to β‐Nitrostyrenes Catalyzed by (S)‐N‐(D‐Prolyl)‐1‐triflicamido‐3‐phenylpropan‐2‐amine | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimi-nation reaction - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst‪@NOBLECHEMISTRY‬ - YouTube. (2021). Retrieved January 26, 2026, from [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. (2021). Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Resolution of Racemic Mixtures Using (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern drug development and fine chemical synthesis.

This technical guide provides an in-depth exploration of the application of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride as a resolving agent for racemic mixtures, with a particular focus on the separation of racemic carboxylic acids. We will delve into the underlying principles of diastereomeric salt formation, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of a chiral resolution experiment.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for the resolution of racemic acids and bases is the formation of diastereomeric salts.[1][2] This technique leverages the fact that while enantiomers possess identical physical properties, diastereomers exhibit distinct physical characteristics, including solubility, melting point, and boiling point.[1]

The process involves reacting a racemic mixture of a chiral acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction yields a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration.[3] Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt, and the chiral resolving agent can often be recovered for reuse.[4]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Liberation & Recovery Racemic\nCarboxylic Acid\n(R-COOH + S-COOH) Racemic Carboxylic Acid (R-COOH + S-COOH) Diastereomeric Salts\n(R-COOH·S-Amine +\nS-COOH·S-Amine) Diastereomeric Salts (R-COOH·S-Amine + S-COOH·S-Amine) Racemic\nCarboxylic Acid\n(R-COOH + S-COOH)->Diastereomeric Salts\n(R-COOH·S-Amine +\nS-COOH·S-Amine) + Chiral Amine\n(S-Amine) Chiral Amine (S-Amine) Chiral Amine\n(S-Amine)->Diastereomeric Salts\n(R-COOH·S-Amine +\nS-COOH·S-Amine) Crystallization & Filtration Crystallization & Filtration Diastereomeric Salts\n(R-COOH·S-Amine +\nS-COOH·S-Amine)->Crystallization & Filtration Less Soluble Salt\n(e.g., S-COOH·S-Amine) Less Soluble Salt (e.g., S-COOH·S-Amine) Crystallization & Filtration->Less Soluble Salt\n(e.g., S-COOH·S-Amine) Mother Liquor\n(Enriched in\nR-COOH·S-Amine) Mother Liquor (Enriched in R-COOH·S-Amine) Crystallization & Filtration->Mother Liquor\n(Enriched in\nR-COOH·S-Amine) Acidification Acidification Less Soluble Salt\n(e.g., S-COOH·S-Amine)->Acidification Pure Enantiomer\n(S-COOH) Pure Enantiomer (S-COOH) Acidification->Pure Enantiomer\n(S-COOH) Recovered Resolving Agent\n(S-Amine) Recovered Resolving Agent (S-Amine) Acidification->Recovered Resolving Agent\n(S-Amine)

This compound: A Profile

This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its structural features, including the presence of a basic amino group for salt formation and a chiral center, make it well-suited for this application.

Property Value Source
Chemical Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in water and lower alcoholsGeneral knowledge

Experimental Protocols: Resolution of Racemic Ibuprofen

The following protocols provide a detailed methodology for the resolution of racemic ibuprofen using this compound. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is responsible for the majority of its pharmacological activity.[5]

Part 1: Diastereomeric Salt Formation and Isolation

This part of the protocol details the formation of the diastereomeric salts of racemic ibuprofen with (S)-1-Methoxy-3-phenylpropan-2-amine and the subsequent isolation of the less soluble diastereomer.

Materials and Equipment:

  • Racemic Ibuprofen

  • This compound

  • Potassium Hydroxide (KOH)

  • Methanol

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Free Amine: In a separate flask, dissolve a stoichiometric equivalent of this compound in a minimal amount of deionized water. Add a slight excess of a concentrated potassium hydroxide solution to liberate the free amine. Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain the free (S)-1-Methoxy-3-phenylpropan-2-amine.

  • Salt Formation: In a round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.

  • To the ibuprofen solution, add a solution of 0.5 molar equivalents of the free (S)-1-Methoxy-3-phenylpropan-2-amine in 20 mL of methanol dropwise with stirring. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.[6]

  • Heat the mixture to reflux for 30 minutes to ensure complete salt formation.

  • Slowly cool the solution to room temperature and then place it in an ice bath for 2 hours to promote crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.

Part 2: Purification of the Diastereomeric Salt by Recrystallization

To enhance the diastereomeric purity of the isolated salt, a recrystallization step is often necessary.

Procedure:

  • Transfer the dried diastereomeric salt to a clean flask.

  • Add a minimal amount of hot methanol to dissolve the salt completely.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the purified diastereomeric salt under vacuum.

Part 3: Liberation of (S)-(+)-Ibuprofen

This step involves the decomposition of the purified diastereomeric salt to isolate the desired enantiomer of ibuprofen.

Procedure:

  • Suspend the purified diastereomeric salt in 50 mL of water.

  • With stirring, add 2 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.[5]

  • The (S)-(+)-Ibuprofen will precipitate out of the acidic aqueous solution.

  • Extract the aqueous suspension three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with a small amount of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-Ibuprofen as a white solid.

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Purification cluster_3 Liberation cluster_4 Recovery A Racemic Ibuprofen + (S)-Resolving Agent in Methanol B Heating to Reflux, then Slow Cooling A->B C Precipitated Diastereomeric Salt B->C D Mother Liquor B->D E Filtration & Washing C->E F Recrystallization from Methanol E->F G Purified Salt in Water + HCl F->G H Extraction with Diethyl Ether G->H K Aqueous Layer from Liberation I Evaporation H->I J (S)-(+)-Ibuprofen I->J L Basification (e.g., with NaOH) K->L Contains Resolving Agent Hydrochloride M Extraction with Organic Solvent L->M N Recovered (S)-Resolving Agent M->N

Part 4: Recovery of the Resolving Agent

The economic viability of a chiral resolution process is often dependent on the efficient recovery and recycling of the resolving agent.

Procedure:

  • Take the acidic aqueous layer from the liberation step (Part 3), which contains the hydrochloride salt of (S)-1-Methoxy-3-phenylpropan-2-amine.

  • Make the aqueous solution basic by the dropwise addition of a concentrated sodium hydroxide or potassium hydroxide solution until the pH is greater than 10.

  • Extract the liberated free amine with three portions of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to recover the (S)-1-Methoxy-3-phenylpropan-2-amine, which can be converted back to the hydrochloride salt if desired for storage or reuse.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative data for the resolution of racemic ibuprofen as described in the protocols above. These values are based on typical efficiencies reported for similar diastereomeric salt resolutions.

Parameter Expected Value Notes
Yield of Diastereomerically Enriched Salt (after initial crystallization) 40-50% (based on one enantiomer)The theoretical maximum yield is 50%.
Diastereomeric Excess (d.e.) of the Salt (after recrystallization) >95%Determined by chiral HPLC or NMR spectroscopy.
Yield of (S)-(+)-Ibuprofen (after liberation) 35-45% (based on one enantiomer)Losses occur during each step of the process.
Enantiomeric Excess (e.e.) of (S)-(+)-Ibuprofen >98%Determined by chiral HPLC analysis.[7]
Recovery of Resolving Agent >90%Efficient recovery is crucial for process economics.

Conclusion and Further Considerations

The use of this compound as a resolving agent offers a robust and effective method for the separation of racemic carboxylic acids. The success of the resolution is highly dependent on the careful optimization of several parameters, including the choice of solvent, the stoichiometry of the resolving agent, the crystallization temperature, and the cooling rate.

For researchers and drug development professionals, a systematic screening of these variables is recommended to achieve the highest possible yield and enantiomeric excess for a specific racemic mixture. The protocols provided herein serve as a comprehensive starting point for the development of an efficient and scalable chiral resolution process.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. MDPI. [Link]

  • This compound | C10H16ClNO. PubChem. [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]

  • Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]

  • Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • The recovery of methanol from the mother liquor of a pharmaceutical active ingredient. New Jersey Institute of Technology. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • resolution-08. chemconnections.org. [Link]

  • The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ACS Publications. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]

  • [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography]. PubMed. [Link]

  • IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me. YouTube. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Royal Society of Chemistry. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. National Institutes of Health. [Link]

  • US4472246A - Process for recovery of amine from spent acid stripping liquor.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. ResearchGate. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von (S)-1-Methoxy-3-phenylpropan-2-amin Hydrochlorid für analytische Zwecke

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. Gemini, Senior Application Scientist

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von (S)-1-Methoxy-3-phenylpropan-2-amin Hydrochlorid für quantitative und qualitative Analysezwecke. Als primäres Amin mit einem Chiralitätszentrum stellt diese Verbindung besondere Herausforderungen an die direkte Analyse mittels Gaschromatographie (GC) und die Bestimmung der enantiomeren Reinheit. Die hier beschriebenen Protokolle konzentrieren sich auf die Umwandlung des Analyten in geeignete Derivate, um die Volatilität zu erhöhen, die chromatographische Leistung zu verbessern und die chirale Trennung auf achiralen Säulen zu ermöglichen. Es werden bewährte Methoden unter Verwendung von chiralen Derivatisierungsreagenzien wie Marfey's Reagenz (FDAA) und Mosher's Säurechlorid (MTPA-Cl) vorgestellt, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung sind.

Einleitung: Die Notwendigkeit der Derivatisierung

(S)-1-Methoxy-3-phenylpropan-2-amin ist ein chirales Molekül, dessen analytische Charakterisierung für die Qualitätskontrolle und die pharmazeutische Entwicklung unerlässlich ist. Die direkte Analyse von primären Aminen wie diesem mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist oft problematisch.[1][2] Die Gründe hierfür liegen in ihrer hohen Polarität und der Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, was zu einem schlechten Peak-Shape (Tailing), geringer Empfindlichkeit und irreversibler Adsorption an der GC-Säule führen kann.[2][3]

Die Derivatisierung überwindet diese Einschränkungen, indem sie die polare Aminogruppe in eine weniger polare, thermisch stabilere und flüchtigere funktionelle Gruppe umwandelt.[2][4] Für chirale Amine bietet die Derivatisierung mit einem enantiomerenreinen Reagenz einen entscheidenden weiteren Vorteil: die Bildung von Diastereomeren.[2] Diese Diastereomere besitzen unterschiedliche physikochemische Eigenschaften und können daher auf konventionellen, achiralen chromatographischen Säulen getrennt werden, was die Bestimmung der enantiomeren Reinheit (enantiomerer Überschuss, ee) des Ausgangsmaterials ermöglicht.[5][6]

Kausale Kette der Derivatisierungsstrategie:

G cluster_problem Analytische Herausforderungen cluster_solution Lösung: Derivatisierung cluster_outcome Analytische Vorteile A (S)-1-Methoxy-3-phenylpropan-2-amin (Hohe Polarität, Chiralität) B Reaktion mit chiralem Derivatisierungsreagenz (z.B. Marfey's, Mosher's) A->B führt zu C Bildung von diastereomeren Derivaten B->C erzeugt D Reduzierte Polarität & erhöhte Volatilität C->D E Trennung der Diastereomere auf achiraler Säule C->E F Verbesserte Peakform & Empfindlichkeit D->F ermöglicht G Quantitative Analyse & Bestimmung der enantiomeren Reinheit E->G ermöglicht F->G

Abbildung 1: Logischer Arbeitsablauf von der analytischen Herausforderung zur Lösung durch Derivatisierung.

Auswahl des Derivatisierungsreagenzes

Die Wahl des Reagenzes hängt von der analytischen Methode (GC oder HPLC) und dem spezifischen Ziel (Achiralitäts- oder Chiralitätsbestimmung) ab.

ReagenzAnalytische TechnikZielVorteile
Marfey's Reagenz (FDAA) HPLC-UV/MSEnantiomere ReinheitStabile Derivate, starke UV-Absorption bei 340 nm.[7]
Mosher's Säurechlorid (MTPA-Cl) GC-MS, NMREnantiomere Reinheit, Absolute KonfigurationFlüchtige Derivate, gut für GC-MS geeignet; ¹H- und ¹⁹F-NMR-Analyse möglich.[1][8]
Acylierungsreagenzien (z.B. TFAA) GC-MSAchirale AnalyseVerbessert Volatilität und Peakform.[5]
Silylierungsreagenzien (z.B. MSTFA) GC-MSAchirale AnalyseErsetzt aktive Wasserstoffatome und reduziert die Polarität erheblich.[4]

Tabelle 1: Vergleich gängiger Derivatisierungsreagenzien für primäre Amine.

Für die Bestimmung der enantiomeren Reinheit von (S)-1-Methoxy-3-phenylpropan-2-amin sind Marfey's Reagenz für die HPLC und Mosher's Säurechlorid für die GC-MS die Methoden der Wahl.

Protokoll 1: Derivatisierung mit Marfey's Reagenz (FDAA) für die HPLC-Analyse

Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alanin-amid, FDAA) reagiert mit der primären Aminogruppe von (S)-1-Methoxy-3-phenylpropan-2-amin unter milden alkalischen Bedingungen.[9][10] Die Reaktion mit dem L-Enantiomer des Reagenzes erzeugt Diastereomere (L-D und L-L), die aufgrund ihrer unterschiedlichen Polarität mittels RP-HPLC getrennt werden können.[7]

Reaktionsmechanismus:

G Analyte (S)-1-Methoxy-3-phenylpropan-2-amin Product Diastereomere (L-FDAA-S-Amin & L-FDAA-R-Amin) Analyte->Product Reagent Marfey's Reagenz (FDAA) Reagent->Product Base NaHCO₃ (Base) Base->Product katalysiert Analysis RP-HPLC-UV (340 nm) Product->Analysis

Abbildung 2: Arbeitsablauf der Derivatisierung mit Marfey's Reagenz für die HPLC-Analyse.

Detailliertes experimentelles Protokoll:

  • Probenvorbereitung: Lösen Sie ca. 5 mg (S)-1-Methoxy-3-phenylpropan-2-amin Hydrochlorid in 1 mL deionisiertem Wasser.

  • Aliquotierung: Überführen Sie ein Aliquot von 100 µL der Probenlösung (entspricht ca. 5 µmol) in ein 1,5-mL-Reaktionsgefäß.[7]

  • Reagenz zugeben: Fügen Sie 200 µL einer 1%igen (w/v) Lösung von Marfey's Reagenz in Aceton hinzu.[7]

  • Basenkatalyse: Geben Sie 40 µL einer 1 M Natriumbicarbonatlösung hinzu, um die Aminogruppe zu deprotonieren und die nukleophile Substitution zu erleichtern.[7][11]

  • Reaktion: Verschließen Sie das Gefäß fest und inkubieren Sie es für 60 Minuten bei 40 °C in einem Heizblock.[7]

  • Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab und neutralisieren Sie die Reaktion durch Zugabe von 20 µL 2 M Salzsäure.[7]

  • Analyse: Die Probe ist nach dem Abklingen der Gasentwicklung (CO₂) bereit für die Injektion in das HPLC-System.

HPLC-Bedingungen (Beispiel):

ParameterBedingung
Säule C18-Umkehrphasensäule (z.B. 250 mm x 4,6 mm, 5 µm)
Mobile Phase A 0,05 M Triethylaminphosphat, pH 3,0
Mobile Phase B Acetonitril
Gradient Linearer Gradient von 10-60% B über 30 Minuten
Flussrate 1,0 mL/min
Detektion UV bei 340 nm[7]
Injektionsvolumen 20 µL

Erwartete Ergebnisse: Das L-Derivat des (S)-Amins und das L-Derivat des potenziell vorhandenen (R)-Amins werden als zwei getrennte Peaks eluiert. Die enantiomere Reinheit kann durch Integration der Peakflächen berechnet werden. Typischerweise eluieren die D-Aminosäurederivate (und analog die Derivate von R-Aminen) aufgrund stärkerer intramolekularer Wechselwirkungen später als die L-Derivate.[7]

Protokoll 2: Derivatisierung mit Mosher's Säurechlorid (MTPA-Cl) für die GC-MS-Analyse

α-Methoxy-α-trifluormethylphenylessigsäure (Mosher's Säure) in Form ihres Säurechlorids (MTPA-Cl) ist ein effektives chirales Derivatisierungsreagenz für Amine und Alkohole.[1][12][8] Die Reaktion führt zur Bildung von stabilen und flüchtigen Amiden.[8] Durch die Verwendung von sowohl (R)- als auch (S)-MTPA-Cl in separaten Experimenten können die gebildeten Diastereomere mittels GC-MS getrennt und analysiert werden, was eine zuverlässige Bestimmung der enantiomeren Reinheit ermöglicht.[12]

Reaktionsmechanismus:

G Analyte (S)-1-Methoxy-3-phenylpropan-2-amin (in aprotischem Lösungsmittel) Product Diastereomeres Amid ((R/S)-MTPA-(S)-Amin) Analyte->Product Reagent (R)- oder (S)-Mosher's Säurechlorid Reagent->Product Base Pyridin (Base/Katalysator) Base->Product erleichtert Analysis GC-MS Product->Analysis

Abbildung 3: Arbeitsablauf der Derivatisierung mit Mosher's Säurechlorid für die GC-MS-Analyse.

Detailliertes experimentelles Protokoll:

  • Probenvorbereitung: Lösen Sie ca. 1-2 mg (S)-1-Methoxy-3-phenylpropan-2-amin Hydrochlorid in 500 µL wasserfreiem Pyridin in einem trockenen Reaktionsgefäß. Das Pyridin dient sowohl als Lösungsmittel als auch als Base, um das Hydrochlorid zu neutralisieren und den entstehenden HCl abzufangen.

  • Reagenz zugeben: Fügen Sie einen leichten Überschuss (ca. 1.2 Äquivalente) an (R)-MTPA-Cl (oder (S)-MTPA-Cl in einem separaten Experiment) hinzu. Die Reaktion ist exotherm; eine Zugabe bei 0 °C wird empfohlen.

  • Reaktion: Lassen Sie die Reaktion unter Rühren für 1-2 Stunden bei Raumtemperatur laufen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Geben Sie 1 mL Diethylether und 1 mL 5%ige wässrige HCl-Lösung hinzu, um überschüssiges Pyridin zu entfernen. Schütteln Sie und trennen Sie die Phasen.

  • Extraktion: Waschen Sie die organische Phase nacheinander mit 1 mL gesättigter NaHCO₃-Lösung und 1 mL gesättigter NaCl-Lösung.

  • Trocknung und Konzentration: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel vorsichtig im Rotationsverdampfer oder unter einem Stickstoffstrom.

  • Analyse: Lösen Sie den Rückstand in einem geeigneten Volumen eines aprotischen Lösungsmittels (z.B. Ethylacetat) für die GC-MS-Analyse.

GC-MS-Bedingungen (Beispiel):

ParameterBedingung
GC-Säule Standard-apolare Säule (z.B. DB-5ms, 30 m x 0,25 mm, 0,25 µm)
Injektor-Temperatur 250 °C
Ofenprogramm 100 °C (1 min), dann mit 10 °C/min auf 280 °C, 5 min halten
Trägergas Helium, konstanter Fluss 1,2 mL/min
MS-Transferline 280 °C
Ionenquelle 230 °C, Elektronenionisation (EI) bei 70 eV
Scan-Bereich m/z 40-550

Selbstvalidierung und Interpretation

Ein robustes Protokoll ist ein selbstvalidierendes System. Bei der chiralen Derivatisierung wird dies durch die Durchführung von Kontrollexperimenten erreicht:

  • Racemat-Kontrolle: Derivatisieren Sie ein racemisches Gemisch des Amins. Dies sollte zu zwei Peaks mit einem Flächenverhältnis von idealerweise 1:1 führen, was die Trennfähigkeit der Methode bestätigt.

  • Reagenz-Kontrolle: Führen Sie die Reaktion mit beiden Enantiomeren des Derivatisierungsreagenzes ((R)- und (S)-MTPA-Cl) durch. Die Elutionsreihenfolge der Diastereomere sollte sich umkehren, was eine eindeutige Peakzuordnung ermöglicht.

  • Blank-Probe: Eine Leerreaktion ohne den Analyten stellt sicher, dass keine störenden Peaks aus den Reagenzien oder dem Lösungsmittel stammen.

Die Kombination dieser Kontrollen gewährleistet die Vertrauenswürdigkeit und Genauigkeit der enantiomeren Reinheitsbestimmung.

Referenzen

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). Verfügbar unter: [Link]

  • Tirzepatide - Wikipedia. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. Verfügbar unter: [Link]

  • CID 18695745 | C20H30N2. (n.d.). PubChem. Verfügbar unter: [Link]

  • (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO. (n.d.). PubChem. Verfügbar unter: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar. Verfügbar unter: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.). ACS Publications. Verfügbar unter: [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. (n.d.). ACS Publications. Verfügbar unter: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2020). Semantic Scholar. Verfügbar unter: [Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN. (2006). Unodc. Verfügbar unter: [Link]

  • Mosher's acid - Wikipedia. (n.d.). Wikipedia. Verfügbar unter: [Link]

  • ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. (n.d.). Yorodumi - PDBj. Verfügbar unter: [Link]

  • Supporting Information: - Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. (n.d.). The Royal Society of Chemistry. Verfügbar unter: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. Verfügbar unter: [Link]

  • 1-Amino-2-hydroxy-3-phenylpropane hydrochloride. (n.d.). Chem-Impex. Verfügbar unter: [Link]

  • Chiral Separations Using Marfey's Reagent. (n.d.). Taylor & Francis eBooks. Verfügbar unter: [Link]

  • Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • 1-Methoxy-3-phenylpropane | C10H14O | CID 576410. (n.d.). PubChem - NIH. Verfügbar unter: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting low enantioselectivity in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high stereocontrol in their chemical reactions. Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety.[1][2] Low enantioselectivity is a common hurdle that can often be overcome with a systematic and well-informed troubleshooting approach.

This guide provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to not only solve your immediate problems but also to design more robust asymmetric reactions in the future.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst and Reagent Integrity

Q1: My enantioselectivity is significantly lower than reported in the literature for this reaction. Where should I start my investigation?

A common culprit for poor enantioselectivity is the quality of the catalyst and reagents. Even trace impurities can have a dramatic impact on the outcome of a highly sensitive asymmetric reaction.

Initial Checks:

  • Catalyst Purity and Activity: The chiral catalyst is the heart of the asymmetric transformation. Its purity and activity are paramount.

    • Source and Batch: Have you recently changed the supplier or batch of your catalyst or ligand? Variations between batches can occur.

    • Visual Inspection: Is there any change in the physical appearance (color, crystallinity) of the catalyst?

    • Storage: Has the catalyst been stored under the recommended conditions (e.g., under inert atmosphere, protected from light and moisture)? Many organometallic catalysts are sensitive to air and moisture.[3]

    • Activity Test: If possible, perform a simple activity test on a known, reliable substrate to confirm the catalyst is active.[4][5]

  • Substrate Purity: Impurities in the starting material can interfere with the catalytic cycle.

    • Achiral Impurities: These can sometimes act as competitive substrates or catalyst poisons.[6]

    • Enantiomeric Purity of Chiral Substrates: If you are starting with a chiral substrate in a diastereoselective reaction, verifying its enantiomeric purity is crucial.

  • Solvent and Reagent Purity:

    • Water Content: Many asymmetric reactions are highly sensitive to water. Ensure you are using appropriately dried solvents. The presence of water can lead to catalyst deactivation or promote non-selective background reactions.

    • Peroxides: Ethereal solvents like THF and diethyl ether can form peroxides over time, which can deactivate catalysts. Always use freshly distilled or inhibitor-free solvents.

    • Other Reagents: Ensure all other reagents, such as bases or additives, are of high purity and handled correctly.

Q2: How can I rigorously ensure the quality of my catalyst and reagents?

To eliminate ambiguity regarding the quality of your starting materials, a systematic approach to preparation and handling is essential.

Step-by-Step Protocol for Ensuring Reagent and Catalyst Quality:

  • Catalyst Handling:

    • Always handle air- and moisture-sensitive catalysts and ligands in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen).[3][7]

    • Use freshly opened bottles of catalysts or ligands whenever possible. If using a previously opened bottle, ensure it has been properly stored and sealed.

  • Solvent Purification:

    • For highly sensitive reactions, it is best practice to distill solvents from an appropriate drying agent immediately before use (e.g., sodium/benzophenone for THF and toluene; calcium hydride for dichloromethane).

    • Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Substrate Purification:

    • Purify your substrate by recrystallization, distillation, or column chromatography to remove any potential impurities.

    • Thoroughly dry the purified substrate under high vacuum to remove residual solvents.

  • Inert Atmosphere Setup:

    • Flame-dry all glassware under vacuum and cool under a stream of inert gas to remove adsorbed moisture.[8]

    • Maintain a positive pressure of inert gas throughout the reaction setup.[9]

Section 2: Reaction Parameters

Q3: I've confirmed the quality of my reagents, but my enantioselectivity is still low. What reaction parameters should I investigate?

Once reagent quality has been ruled out, the next step is to systematically optimize the reaction conditions. Temperature, solvent, and concentration are critical variables that can significantly influence the stereochemical outcome of a reaction.[2][10]

Troubleshooting Workflow for Reaction Parameters:

G start Low Enantioselectivity Observed reagent_quality Verify Catalyst, Substrate, & Solvent Purity start->reagent_quality temperature Optimize Reaction Temperature reagent_quality->temperature If purity is confirmed solvent Screen Different Solvents temperature->solvent concentration Vary Substrate/Catalyst Concentration solvent->concentration additives Investigate Additives/Co-catalysts concentration->additives analysis Re-evaluate Analytical Method additives->analysis success High Enantioselectivity Achieved analysis->success If optimization is successful

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Q4: How does temperature affect enantioselectivity, and what is the best way to optimize it?

Temperature is a critical parameter in asymmetric catalysis. Generally, lower temperatures lead to higher enantioselectivity.[11] This is because the difference in the activation energies (ΔΔG‡) between the two competing diastereomeric transition states becomes more significant relative to the thermal energy (RT) at lower temperatures.

However, this is not always the case, and an optimal temperature may exist where both reaction rate and enantioselectivity are acceptable.

Experimental Protocol for Temperature Optimization:

  • Initial Screening: Set up a series of identical reactions at a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).

  • Monitoring: Monitor the reactions for both conversion and enantiomeric excess (ee) at various time points.

  • Data Analysis: Plot enantioselectivity versus temperature to identify the optimal range.

Temperature (°C)Conversion (%)Enantiomeric Excess (%)
25 (RT)>9965
09885
-209592
-408096
-783098

Table 1: Example data from a temperature optimization study. In this case, -40 °C offers a good compromise between reaction time and enantioselectivity.

Q5: My reaction is very sensitive to the solvent. How should I approach a solvent screen?

The solvent can play a crucial role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[10] A systematic solvent screen is often a key step in optimizing a new asymmetric reaction.

Protocol for Solvent Screening:

  • Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, ethyl acetate, acetonitrile).

  • Parallel Reactions: Set up small-scale reactions in parallel, ensuring all other parameters are kept constant.

  • Analysis: Determine the conversion and enantioselectivity for each solvent.

SolventDielectric Constant (ε)Conversion (%)Enantiomeric Excess (%)
Toluene2.49592
Dichloromethane9.1>9985
Tetrahydrofuran (THF)7.59875
Acetonitrile37.56040

Table 2: Example data from a solvent screening experiment. Non-polar, non-coordinating solvents like toluene often favor higher enantioselectivity.

Q6: Can additives or co-catalysts improve my enantioselectivity?

Yes, in many cases, the addition of stoichiometric or even catalytic amounts of an additive can have a profound effect on the enantioselectivity of a reaction.[12] Additives can act as activators, modifiers of the catalyst structure, or scavengers of inhibitory species.

Common Types of Additives and Their Roles:

  • Lewis Acids/Bases: Can coordinate to the catalyst or substrate, altering the steric and electronic environment of the transition state.

  • Brønsted Acids/Bases: Can protonate or deprotonate reaction components, influencing the catalytic cycle.

  • Salts (e.g., LiCl, Ti(O-iPr)₄): Can promote catalyst aggregation or disaggregation, or act as Lewis acids.

  • Molecular Sieves: Can scavenge trace amounts of water.

A screening approach, similar to that for solvents, should be employed to identify beneficial additives and their optimal concentrations.

Section 3: Analytical Methodology

Q7: I've optimized my reaction conditions, but the enantioselectivity is still inconsistent. Could my analytical method be the problem?

Key Considerations for Accurate Enantiomeric Excess Determination:

  • Method of Choice: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining enantiomeric excess.[13][]

  • Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP) that provides baseline separation of the enantiomers.

  • Peak Integration: Poor peak integration is a common source of error. Ensure that the baseline is set correctly and that peaks are integrated consistently.

  • Response Factor: For accurate determination of ee, it is important to confirm that the two enantiomers have the same response factor in your detector. This can be verified by analyzing a racemic mixture.

  • Sample Preparation: Ensure your sample is clean and free of any impurities that may co-elute with your product peaks.[15]

Workflow for Validating Your Chiral Analytical Method:

G start Develop Chiral Separation Method racemic Inject Racemic Standard start->racemic baseline Achieve Baseline Resolution (Rs > 1.5) racemic->baseline linearity Check Linearity and Response Factor baseline->linearity sample Analyze Reaction Sample linearity->sample confirm Confirm Peak Identity (e.g., by spiking) sample->confirm validated Validated Method confirm->validated

Caption: A workflow for validating a chiral analytical method.

Case Study: Troubleshooting a Noyori Asymmetric Hydrogenation

Problem: A researcher is attempting to perform a Noyori asymmetric hydrogenation of an aromatic ketone and is consistently obtaining an ee of only 75%, whereas the literature reports >99% ee.

Troubleshooting Steps Taken:

  • Reagent and Catalyst Check: The researcher was using a new bottle of (R)-BINAP ligand and a recently purchased Ru catalyst. To rule out any issues, they obtained a fresh batch of both from a reliable supplier and meticulously set up the reaction under a rigorously inert atmosphere. Result: The ee increased to 85%, indicating that reagent quality was a contributing factor, but not the sole cause.

  • Solvent and Temperature Optimization: The original procedure used methanol as the solvent at room temperature. A screen of solvents revealed that dichloromethane (DCM) gave a slightly higher ee of 88%.[10] Subsequently, a temperature study in DCM showed a significant improvement at lower temperatures.

Temperature (°C)Enantiomeric Excess (%) in DCM
2588
094
-2098

Table 3: Temperature optimization for the Noyori hydrogenation.

  • Final Optimized Conditions: By using high-purity reagents, switching the solvent to DCM, and lowering the reaction temperature to -20 °C, the researcher was able to consistently achieve an enantiomeric excess of >98%, in line with the literature reports.[2][16]

This case study highlights the importance of a systematic, multi-faceted approach to troubleshooting low enantioselectivity.

References

Sources

Technical Support Center: Isolation of Pure (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the potential challenges in isolating the pure, enantiomerically-defined product.

I. Understanding the Workflow: A Causal Approach

The successful isolation of this compound is a multi-step process that begins with the synthesis of the racemic amine, followed by chiral resolution, and concludes with the formation and purification of the hydrochloride salt. Each stage presents its own set of challenges, and a thorough understanding of the underlying chemical principles is paramount for effective troubleshooting.

II. Experimental Workflow Overview

Workflow cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution cluster_2 Isolation of Free (S)-Amine cluster_3 Hydrochloride Salt Formation & Purification Start 1-Methoxy-3-phenylpropan-2-one ReductiveAmination Reductive Amination (e.g., with NH3/H2/Catalyst) Start->ReductiveAmination RacemicAmine Racemic (R/S)-1-Methoxy-3-phenylpropan-2-amine ReductiveAmination->RacemicAmine DiastereomericSalt Formation of Diastereomeric Salts (with L-(+)-Tartaric Acid) RacemicAmine->DiastereomericSalt Crystallization Fractional Crystallization DiastereomericSalt->Crystallization SaltSeparation Separation of (S)-amine-(L)-tartrate salt Crystallization->SaltSeparation Liberation Liberation of Free Amine (Basification, e.g., with NaOH) SaltSeparation->Liberation Extraction Liquid-Liquid Extraction Liberation->Extraction PureSAmine Pure (S)-1-Methoxy-3-phenylpropan-2-amine Extraction->PureSAmine SaltFormation Formation of Hydrochloride Salt (with HCl in a suitable solvent) PureSAmine->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization FinalProduct Pure (S)-1-Methoxy-3-phenylpropan-2-amine HCl Recrystallization->FinalProduct

Figure 1: Overall workflow for the synthesis and isolation of the target compound.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Synthesis of Racemic 1-Methoxy-3-phenylpropan-2-amine

Q1: My reductive amination of 1-methoxy-3-phenylpropan-2-one is giving a low yield. What are the common causes?

A1: Low yields in reductive amination can often be attributed to several factors:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step is often acid-catalyzed and requires the removal of water to drive the equilibrium forward. Ensure your reaction conditions are anhydrous if using a two-step procedure. For one-pot reductive aminations, the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are effective as they are selective for the imine over the ketone.[1]

  • Catalyst Inactivation: If you are using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Ni) can be poisoned by impurities in your starting materials or solvents. Ensure high-purity reagents and consider filtering the reaction mixture through celite to remove any potential catalyst poisons.

  • Side Reactions: Over-reduction of the starting ketone to the corresponding alcohol can occur, especially with less selective reducing agents like sodium borohydride. Additionally, dialkylation of the resulting primary amine to a secondary amine is a common side reaction.[1] To minimize this, use a large excess of the ammonia source.

Q2: I am observing significant amounts of by-products in my crude racemic amine. How can I identify and minimize them?

A2: Common by-products in the reductive amination of ketones include the corresponding alcohol and dialkylated amines.[2]

  • Identification: These can be identified by GC-MS or NMR spectroscopy. The alcohol will show a characteristic hydroxyl proton signal in the 1H NMR spectrum, while the secondary amine will have a different chemical shift for the protons adjacent to the nitrogen and a lower integration value for the N-H protons.

  • Minimization: To reduce alcohol formation, use a reducing agent that is more selective for the imine, such as NaBH3CN. To minimize dialkylation, a large excess of the amine source (e.g., ammonia) should be used to favor the formation of the primary amine.

B. Chiral Resolution using Diastereomeric Salt Crystallization

Q1: I've added L-(+)-tartaric acid to my racemic amine solution, but no precipitate is forming. What should I do?

A1: The lack of precipitation of the diastereomeric salt can be due to several reasons:

  • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, crystallization will not occur. Methanol or ethanol are common starting points for the resolution of primary amines with tartaric acid.[3] If the salt is too soluble in these, you can try adding a less polar co-solvent (an "anti-solvent") dropwise, such as diethyl ether or hexane, until you observe turbidity, and then slightly warm the solution to redissolve it before slow cooling.

  • Concentration: Your solution may be too dilute. Try concentrating the solution by carefully removing some of the solvent under reduced pressure.

  • Supersaturation: Sometimes, a supersaturated solution needs a nucleation site to initiate crystallization. You can try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt if you have it.

  • Temperature: Ensure you are allowing sufficient time for slow cooling to room temperature, followed by further cooling in an ice bath or refrigerator to maximize precipitation.[3]

Q2: The enantiomeric excess (e.e.) of my amine after the first crystallization is low. How can I improve it?

A2: Achieving high enantiomeric excess often requires optimization and multiple recrystallizations.

  • Recrystallization: The initial precipitate should be recrystallized from a suitable solvent. The goal is to find a solvent system where the desired diastereomeric salt has low solubility when cold, but is reasonably soluble when hot, while the undesired diastereomer remains in solution. This process may need to be repeated several times. Monitor the e.e. of the amine liberated from a small sample of the crystals after each recrystallization using chiral HPLC.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is often necessary to find the optimal conditions for diastereomeric salt resolution.

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio of amine to tartaric acid is often used, employing a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt, although the yield will be lower.[4]

Q3: How do I liberate the free (S)-amine from the tartrate salt?

A3: To recover the enantiomerically enriched amine, the tartrate salt must be treated with a base.

  • Dissolution/Suspension: Suspend the diastereomeric salt in water.

  • Basification: Add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with stirring until the pH of the solution is basic (pH > 10).[4] This will neutralize the tartaric acid and liberate the free amine, which may separate as an oil or remain dissolved in the aqueous layer.

  • Extraction: Extract the liberated free amine into a suitable organic solvent that is immiscible with water, such as dichloromethane, diethyl ether, or ethyl acetate.[4] Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully remove the solvent under reduced pressure to obtain the free (S)-amine.

C. Formation and Purification of the Hydrochloride Salt

Q1: When I add HCl to my free amine solution, an oil precipitates instead of a solid. How can I get a crystalline product?

A1: The formation of an oil or "gummy" solid is a common issue when preparing amine hydrochloride salts.

  • Anhydrous Conditions: The presence of water can sometimes hinder crystallization. Ensure your free amine and the solvent are as dry as possible. Using a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) is highly recommended over using aqueous HCl.[5]

  • Solvent System: The choice of solvent is crucial. You need a solvent in which the free amine is soluble but the hydrochloride salt is not. Diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether are often good choices. If an oil forms, you can try to induce crystallization by adding a less polar co-solvent (e.g., hexane) or by scratching the flask.

  • Temperature: Adding the HCl solution at a low temperature (e.g., 0 °C) can sometimes promote the formation of a crystalline solid.

  • Trituration: If an oil persists, you can try removing the solvent and then triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce solidification.

Q2: My final this compound product has a low melting point and looks impure. What is the best way to purify it?

A2: The most common method for purifying amine hydrochloride salts is recrystallization.

  • Solvent Selection: The key is to find a solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. For amine hydrochlorides, common recrystallization solvents include:

    • Isopropanol (IPA)

    • Ethanol/diethyl ether

    • Methanol/diethyl ether

    • Acetonitrile

  • Procedure:

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

IV. Data and Protocols

A. Quantitative Data Summary
ParameterExpected ValueSource/Comment
Molecular Weight201.69 g/mol [6]
AppearanceWhite to off-white solidTypical for amine hydrochlorides
Melting Point~145-150 °CVaries with purity
Enantiomeric Excess (after 1-2 recrystallizations of diastereomeric salt)>98%Achievable with careful optimization
Typical Overall Yield20-40%Highly dependent on the number of purification steps
B. Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Methoxy-3-phenylpropan-2-amine

This protocol is a representative procedure based on standard reductive amination methods.[7]

  • To a solution of 1-methoxy-3-phenylpropan-2-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude racemic amine.

Protocol 2: Chiral Resolution with L-(+)-Tartaric Acid

This is a general protocol that should be optimized for this specific amine.[3]

  • Dissolve the crude racemic amine (1.0 eq) in a minimal amount of warm methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, you can place it in a refrigerator overnight.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This is the enantiomerically enriched (S)-amine-(L)-tartrate salt.

  • To improve the enantiomeric excess, recrystallize the salt from methanol.

Protocol 3: Formation of this compound

  • Liberate the free (S)-amine from the tartrate salt as described in the FAQ section.

  • Dissolve the purified, dry (S)-amine in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete and the solution is slightly acidic (check with pH paper).

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

C. Characterization Data
TechniqueExpected Chemical Shifts (ppm)
¹H NMR (CDCl₃)δ 7.35-7.15 (m, 5H, Ar-H), 3.60-3.40 (m, 1H, CH-N), 3.35 (s, 3H, OCH₃), 3.30-3.10 (m, 2H, CH₂-O), 2.90-2.70 (m, 2H, CH₂-Ar)
¹³C NMR (CDCl₃)δ 137.5 (Ar-C), 129.3 (Ar-CH), 128.6 (Ar-CH), 126.5 (Ar-CH), 73.0 (CH₂-O), 59.1 (OCH₃), 51.5 (CH-N), 38.0 (CH₂-Ar)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[6]

D. Chiral HPLC Method for Enantiomeric Excess Determination

A validated chiral HPLC method is essential for determining the enantiomeric purity of your final product. The following is a representative method that may require optimization.[8]

  • Column: Chiral stationary phase, e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A typical starting point would be 90:10 hexane:isopropanol + 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

V. Visualization of Key Processes

A. Diastereomeric Salt Formation and Separation

Diastereomeric_Salt_Formation RacemicAmine Racemic (R/S)-Amine in Solution SaltMixture Mixture of Diastereomeric Salts (S-amine-L-tartrate and R-amine-L-tartrate) RacemicAmine->SaltMixture TartaricAcid L-(+)-Tartaric Acid TartaricAcid->SaltMixture Crystallization Fractional Crystallization (based on differential solubility) SaltMixture->Crystallization SolidPhase Solid Phase: Enriched in less soluble (S)-amine-(L)-tartrate Crystallization->SolidPhase LiquidPhase Mother Liquor: Enriched in more soluble (R)-amine-(L)-tartrate Crystallization->LiquidPhase

Figure 2: Principle of chiral resolution by diastereomeric salt formation.

B. Troubleshooting Logic for Salt Formation

Troubleshooting_Salt_Formation Start Addition of HCl to free amine Observation Observe outcome Start->Observation CrystallineSolid Crystalline Solid Forms Observation->CrystallineSolid Success OilForms Oil Precipitates Observation->OilForms Problem NoPrecipitate No Precipitate Forms Observation->NoPrecipitate Problem End Isolate Pure Product CrystallineSolid->End ActionOil Try: 1. Trituration with non-polar solvent 2. Add anti-solvent (e.g., hexane) 3. Re-dissolve and cool slowly OilForms->ActionOil ActionNoPrecipitate Try: 1. Concentrate the solution 2. Add an anti-solvent 3. Cool to a lower temperature NoPrecipitate->ActionNoPrecipitate ActionOil->End ActionNoPrecipitate->End

Figure 3: Decision-making workflow for troubleshooting hydrochloride salt formation.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fukuyama, T., Cheung, M., Jow, C.-K., Hidai, Y., & Kan, T. (1997). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 38(33), 5831-5834. Available from: [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3314–3323. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Kavanagh, P., & Angelos, S. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 855-865. Available from: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Čižmáriková, R., & Valentová, J. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical Papers, 72, 1939–1949. Available from: [Link]

Sources

Technical Support Center: Temperature Effects on Reaction Stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for challenges related to controlling the stereoselectivity of chemical reactions through temperature modulation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying causalities to empower your experimental design and interpretation.

Frequently Asked Questions: Fundamental Principles
Q1: How does temperature fundamentally influence the stereochemical outcome of a reaction?

Temperature is one of the most critical parameters in controlling a reaction's stereoselectivity because it dictates the energy landscape on which the reaction proceeds. The influence of temperature is best understood through the concepts of kinetic versus thermodynamic control .[1][2]

  • Kinetic Control (Rate-Controlled): At low temperatures, reactions are typically irreversible. The molecules have enough energy to cross the activation energy barrier to form products, but not enough to revert to reactants or for the less stable product to convert to the more stable one. In this regime, the ratio of stereoisomeric products is determined by the relative heights of the transition state energy barriers (ΔG‡). The product that forms via the lower energy transition state will be the major product, regardless of its ultimate stability.[1][3]

  • Thermodynamic Control (Equilibrium-Controlled): At higher temperatures, reactions often become reversible. This provides sufficient energy for the system to overcome not only the forward activation barriers but also the reverse barriers. The products can interconvert, and the system will eventually reach equilibrium. Under these conditions, the product ratio is determined by the relative thermodynamic stability (Gibbs free energy, ΔG) of the products themselves. The most stable stereoisomer will be the major product, even if its activation barrier is higher.[1][3]

Essentially, temperature acts as a switch. Low temperatures favor the fastest-formed product (kinetic), while high temperatures can allow the system to settle on the most stable product (thermodynamic).[1]

Diagram 1: Reaction Coordinate Diagram for Kinetic vs. Thermodynamic Control

G Kinetic vs. Thermodynamic Product Formation cluster_0 Reactant Reactant TS_Kinetic TS_Kinetic (Lower Ea) Reactant->TS_Kinetic ΔG‡(kin) TS_Thermo TS_Thermo (Higher Ea) Reactant->TS_Thermo ΔG‡(therm) P_Kinetic Kinetic Product (Less Stable) TS_Kinetic->P_Kinetic Forms Faster P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo Forms Slower

Caption: Energy profile showing distinct pathways to a kinetic and a thermodynamic product.

Q2: What is the mathematical relationship between temperature, energy differences, and stereoselectivity?

The ratio of two stereoisomers (e.g., R and S enantiomers, or diastereomers A and B) formed under kinetic control is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. This relationship is described by the Eyring equation.[4][5]

The ratio of the rate constants (k) for the formation of two stereoisomers is given by:

ln(k₁/k₂) = -ΔΔG‡ / RT

Where:

  • k₁ and k₂ are the rate constants for the formation of stereoisomers 1 and 2.

  • ΔΔG‡ is the difference in the Gibbs free energy of activation (ΔG‡₁ - ΔG‡₂).

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin.

Since ΔG‡ = ΔH‡ - TΔS‡, this can be expanded. The key takeaway is that stereoselectivity is exponentially dependent on the energy difference between the transition states and inversely dependent on temperature.[4] A small difference in activation energy can lead to high selectivity, especially at lower temperatures.[4]

ΔΔG‡ (kJ/mol) at 25°C (298 K)Stereoisomer Ratio (approx.)% Major Isomer (e.e. or d.e.)
1.01.5 : 120%
2.02.2 : 138%
4.04.8 : 165%
6.010.5 : 182%
8.023 : 191%
10.050 : 196%
12.0110 : 198%

As the table shows, even modest energy differences can result in significant stereoselectivity.

Q3: Does lowering the temperature always improve stereoselectivity?

Generally, yes, for reactions under kinetic control.[4][6] As seen in the equation above, the T term is in the denominator, meaning that as T decreases, the effect of the ΔΔG‡ term on the product ratio is magnified. This is the most common observation and the primary reason for running stereoselective reactions at low temperatures (e.g., -78°C).[6]

However, there are important exceptions:

  • Thermodynamic Control: If the reaction is reversible, lowering the temperature will slow the rate at which equilibrium is reached. It may not necessarily improve the ratio if the desired product is the less thermodynamically stable one.[1]

  • Complex Mechanisms: Some reactions exhibit an unusual temperature-enantioselectivity relationship where selectivity increases at higher temperatures.[7][8] This can happen if the reaction mechanism changes with temperature or if different transition states with different enthalpic and entropic contributions become dominant at different temperatures.[7]

  • Enzymatic Reactions: The stereoselectivity of enzymatic reactions can either increase or decrease with temperature, depending on the specific enzyme and substrate.[9] The complex protein structure and its flexibility are highly sensitive to temperature changes.

Troubleshooting Common Experimental Issues
Q4: My reaction shows low or no stereoselectivity. What are the first temperature-related parameters I should check?
  • Lower the Temperature: This is the most straightforward first step. Many reactions that are poorly selective at room temperature show excellent selectivity at 0°C, -20°C, or -78°C. This enhances kinetic control by making the difference in activation energies more impactful.[1][6]

  • Shorten the Reaction Time: If your reaction is proceeding at a temperature where it might be reversible, high selectivity might be observed early on (kinetic control) but then erode over time as the mixture equilibrates to the thermodynamic ratio.[1] Try quenching the reaction at an earlier time point (e.g., 50% conversion) and analyzing the stereoisomeric ratio.

  • Check for Competing Pathways: A non-selective background reaction can sometimes compete with the desired stereoselective pathway. This non-catalyzed or alternative pathway might have a different temperature dependence. For instance, in some borane reductions, a non-catalytic reduction pathway can become significant at higher temperatures, eroding the overall enantioselectivity.[10]

Q5: I am observing a reversal of enantioselectivity when I change the temperature. What does this imply?

A reversal of enantioselectivity with temperature is a rare but highly informative phenomenon.[11] It indicates that the selection-determining step is governed by different thermodynamic parameters at different temperatures. This is often revealed by a non-linear Eyring plot (see Q9).

This implies that the two pathways leading to the different enantiomers have different activation enthalpies (ΔH‡) and entropies (ΔS‡). At the isoinversion temperature (T_inv) , the enantioselectivity is zero. Below this temperature, one enantiomer is favored, and above it, the other is favored. This can be due to a change in the rate-determining step, a shift in a pre-equilibrium involving the catalyst or substrate, or significant solvent effects at different temperatures.[12]

Practical Guides & Protocols
Protocol 1: Establishing a Temperature-Selectivity Profile for a Reaction

This workflow is designed to systematically determine the optimal temperature for achieving maximum stereoselectivity.

Diagram 2: Workflow for Temperature Profiling

G A 1. Define Temperature Range (e.g., +25°C, 0°C, -20°C, -40°C, -78°C) B 2. Set up Parallel Reactions - Identical concentrations & stoichiometry - Use cryostats/cooling baths for precision A->B C 3. Monitor & Quench - Monitor conversion (e.g., TLC, LC-MS) - Quench all reactions at similar conversion (<90%) B->C D 4. Isolate & Analyze Product - Standard workup and purification - Determine stereoisomeric ratio (e.g., Chiral HPLC, NMR) C->D E 5. Plot Data - Plot %e.e. or d.r. vs. Temperature D->E F 6. Identify Optimal Temperature - Select temperature with highest selectivity and reasonable reaction time E->F

Caption: A systematic approach to optimizing reaction temperature for stereoselectivity.

Step-by-Step Methodology:

  • Preparation: Based on the reaction's nature, select a range of temperatures to screen. A good starting point is Room Temperature (25°C), 0°C (ice bath), -20°C (salt-ice bath or freezer), and -78°C (dry ice/acetone bath). Ensure you have reliable methods for maintaining these temperatures.

  • Execution: Set up identical small-scale reactions for each temperature point. Use the same batches of reagents and solvents to ensure consistency.

  • Monitoring: At each temperature, monitor the reaction's progress. The goal is to compare the stereoselectivity at a similar level of conversion, as it can sometimes change over the course of the reaction. Quench the reactions once they reach a predetermined conversion (e.g., 80%). Note the time taken.

  • Analysis: After workup, carefully analyze the crude product mixture to determine the ratio of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for enantiomeric excess (e.e.), while Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) is often suitable for diastereomeric ratio (d.r.).

  • Interpretation: Plot the observed selectivity (%e.e. or d.r.) as a function of temperature. This profile will reveal the optimal temperature for your reaction. Balance the gain in selectivity against the significant increase in reaction time often required at very low temperatures.

Protocol 2: Differentiating Between Kinetic and Thermodynamic Control

This experiment helps determine whether your reaction conditions favor the kinetic or thermodynamic product.

  • Run Under Kinetic Conditions: Perform the reaction at a low temperature where it is known to be irreversible (e.g., -78°C) and for a short duration. Quench the reaction and analyze the stereoisomeric ratio. This is your kinetic product ratio.

  • Isolate the Product Mixture: Perform a larger scale reaction under the same kinetic conditions and isolate the mixture of stereoisomers.

  • Subject to Thermodynamic Conditions: Take the isolated kinetic product mixture and re-subject it to the reaction conditions but at a higher temperature and for a longer period. It's crucial to include all components of the reaction (e.g., catalyst) that might facilitate equilibration.

  • Analyze and Compare: Periodically take aliquots from the reaction at the higher temperature and analyze the stereoisomeric ratio.

    • If the ratio changes over time to favor a different isomer, the reaction is under thermodynamic control at the higher temperature, and you have successfully identified the thermodynamic product.

    • If the ratio remains unchanged , the reaction is likely irreversible even at the higher temperature (i.e., under kinetic control across the tested range), or the kinetic product is also the most thermodynamically stable product.

Advanced Concepts
Q6: What is an Eyring plot and how can I use it to understand the thermodynamics of my stereoselective reaction?

The Eyring equation can be rearranged into a linear form, which is the basis for the Eyring plot.[5] By measuring the rate constants (or a value proportional to them) for the formation of the major (k_maj) and minor (k_min) stereoisomers at various temperatures, you can gain deep insight into the activation parameters.

The relationship for the ratio of rate constants is: ln(k_maj / k_min) = - (ΔΔH‡/R)(1/T) + (ΔΔS‡/R)

By plotting ln(k_maj / k_min) versus 1/T, you obtain an Eyring plot .

  • Slope: The slope of the line is equal to -ΔΔH‡/R. This allows you to determine the difference in activation enthalpy between the two pathways. ΔΔH‡ reflects the difference in bonding and steric interactions in the transition states.

  • Y-intercept: The y-intercept is ΔΔS‡/R. This reveals the difference in the activation entropy, which relates to the degree of order (e.g., conformational rigidity, solvent organization) in the transition states.

A linear Eyring plot over a wide temperature range is a strong indicator that a single mechanism is operative and that the difference in activation enthalpy and entropy is constant.[5]

Diagram 3: Interpreting a Linear Eyring Plot

G y_axis ln(k_maj / k_min) x_axis 1/T (K⁻¹) origin origin origin->y_axis origin->x_axis p2 p3 p4 intercept Intercept = ΔΔS‡/R line_end intercept->line_end  Slope = -ΔΔH‡/R

Caption: Eyring plot for determining differential activation parameters (ΔΔH‡, ΔΔS‡).

References
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF on ResearchGate.

  • High stereoselectivity on low temperature Diels-Alder reactions. PMC - NIH.

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society.

  • A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters - ACS Publications.

  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Education in Chemistry.

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing).

  • Gibbs free energy. Wikipedia.

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry - ACS Publications.

  • Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions. RSC Publishing.

  • Thermodynamic and kinetic reaction control. Wikipedia.

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC - NIH.

  • Section 4: Gibbs Free Energy. CHEM 123 ChIRP.

  • Arrhenius Equation. Chemistry LibreTexts.

  • The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society - ACS Publications.

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.

  • Kinetic Versus Thermodynamic Products. Chemistry LibreTexts.

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC - PubMed Central.

  • Eyring's Rate Theory and Its Connection to Entropy Scaling. ChemRxiv.

  • Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Journal of the American Chemical Society.

  • Gibbs (Free) Energy. Chemistry LibreTexts.

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.

  • Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. YouTube.

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.

  • Gibbs free energy. Chemguide.

  • Thermodynamic and Kinetic Products. Master Organic Chemistry.

  • Collision Theory and the Arrhenius Equation. YouTube.

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters - ACS Publications.

  • Inorganic Reaction Rates and Pathways. University of Maryland.

  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC - NIH.

  • Enantioselective synthesis. Wikipedia.

  • Eyring Equation. Scribd.

  • Unusual Temperature-Dependent Diastereoselectivity in the [2+2] Photocycloaddition. Journal of the American Chemical Society.

  • Gibbs free energy and spontaneity. Khan Academy.

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI.

  • Arrhenius equation. Britannica.

  • On the Role of Viscosity in the Eyring Equation. University of Groningen research portal.

  • An Introduction to Reaction Stereoelectronics. Imperial College London.

Sources

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical and often challenging step. The biological activity of a chiral molecule frequently resides in only one of its enantiomeric forms, with the other being inactive or, in some cases, contributing to undesirable side effects.[1] Diastereomeric salt formation stands as a classical and robust method for chiral resolution on a large scale, offering a practical alternative to chiral chromatography.[2]

This guide provides a comprehensive technical overview of the efficacy of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride as a resolving agent for chiral carboxylic acids. While direct, head-to-head comparative studies with other resolving agents are not extensively documented in publicly available literature, this document will synthesize available data to offer a comparative perspective. We will delve into the mechanistic principles of diastereomeric salt resolution, present experimental data for this compound and other commonly employed resolving agents, and provide detailed experimental protocols to empower researchers in their selection and optimization of resolution strategies.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, no longer mirror images, exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[3]

The choice of an appropriate resolving agent is paramount and often empirical, depending on the specific substrate to be resolved. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.

Diagram of Diastereomeric Salt Formation

G cluster_0 Racemic Carboxylic Acid cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts racemic_acid (R)-Acid & (S)-Acid (Enantiomers with identical properties) diastereomers (R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine (Diastereomers with different solubilities) racemic_acid->diastereomers + resolving_agent (S)-Amine (Enantiomerically Pure) resolving_agent->diastereomers

Caption: Formation of diastereomers from a racemic acid and a chiral amine.

Featured Resolving Agent: this compound

(S)-1-Methoxy-3-phenylpropan-2-amine, a derivative of the amino acid L-phenylalaninol, presents a valuable chiral resolving agent for acidic compounds. Its structural features, including the methoxy group and the phenyl ring, can lead to specific intermolecular interactions that facilitate the formation of crystalline diastereomeric salts with distinct solubility profiles. The hydrochloride salt form is convenient for handling and storage.[4]

Chemical Structure:

G compound

Caption: Structure of this compound.

While specific comparative data is limited, its structural similarity to other effective resolving agents derived from amino acids suggests its potential for efficient resolution of various chiral carboxylic acids.

Comparative Analysis of Resolving Agents

The efficacy of a resolving agent is best assessed through experimental data, focusing on key metrics such as the yield of the desired diastereomer and the resulting enantiomeric excess (ee) of the target enantiomer after liberation from the salt. Below, we present available data for the resolution of prominent chiral carboxylic acids using various resolving agents.

Resolution of Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a classic example of a chiral compound where the (S)-enantiomer is responsible for its therapeutic activity.[1]

Table 1: Resolution of Racemic Ibuprofen

Resolving AgentRacemic SubstrateSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of (S)-IbuprofenReference
(S)-(-)-α-Phenylethylamine(±)-Ibuprofen0.25 M KOH (aq)Not Reported>90% (after recrystallization)[5]
N-octyl-D-glucamine(±)-IbuprofenIsopropyl alcohol~90%98-100%[2][6]

Discussion:

Both (S)-(-)-α-Phenylethylamine and N-octyl-D-glucamine have demonstrated high efficacy in resolving racemic ibuprofen. N-octyl-D-glucamine, in particular, shows excellent results with high yield and exceptional enantiomeric purity.[2][6] The choice between these agents in a practical setting would likely depend on factors such as cost, availability, and ease of recovery.

Resolution of Naproxen

Naproxen is another important NSAID where the (S)-enantiomer is the active pharmaceutical ingredient.[7]

Table 2: Resolution of Racemic Naproxen

Resolving AgentRacemic SubstrateSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of (S)-NaproxenReference
Cinchonidine(±)-NaproxenEthanol/WaterNot ReportedHigh (qualitative)[8]

Discussion:

Resolution of Mandelic Acid Derivatives

Mandelic acid and its derivatives are valuable chiral building blocks in organic synthesis.

Table 3: Resolution of Racemic 2-Chloromandelic Acid

Resolving AgentRacemic SubstrateSolventYield of Diastereomeric SaltDiastereomeric Excess (de) of Less Soluble SaltReference
(R)-(+)-N-Benzyl-1-phenylethylamine(±)-2-Chloromandelic AcidNot SpecifiedNot ReportedHigh (qualitative)[9]

Discussion:

(R)-(+)-N-Benzyl-1-phenylethylamine has been shown to be an effective resolving agent for 2-chloromandelic acid, forming a crystalline diastereomeric salt that allows for efficient separation.[9] The bulky nature of this resolving agent can contribute to more defined crystal packing and better chiral discrimination.

Experimental Protocols

General Workflow for Diastereomeric Salt Resolution

The following diagram illustrates a typical workflow for the chiral resolution of a carboxylic acid using an amine-based resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation A Dissolve Racemic Acid and Chiral Amine in Suitable Solvent B Cool Solution to Induce Crystallization of the Less Soluble Diastereomer A->B C Filter to Isolate Crystalline Diastereomeric Salt B->C D Treat Salt with Acid to Liberate Enriched Carboxylic Acid C->D

Caption: General workflow for diastereomeric salt resolution.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine

This protocol is adapted from a common undergraduate organic chemistry experiment.[5]

Materials:

  • Racemic ibuprofen

  • 0.25 M Potassium hydroxide (KOH) solution

  • (S)-(-)-α-Phenylethylamine

  • Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1 gram of racemic ibuprofen in 15 mL of 0.25 M KOH solution in a flask.

  • Heat the mixture in a water bath to its boiling point. Most of the ibuprofen should dissolve.[5]

  • Slowly add 0.5 mL of (S)-(-)-α-phenylethylamine dropwise to the heated mixture. A precipitate of the (S,S) salt should form within minutes.[5]

  • Continue heating the mixture for 30 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Collect the precipitated diastereomeric salt by vacuum filtration.

  • To liberate the enriched (S)-ibuprofen, suspend the salt in water and acidify with HCl until the pH is acidic.

  • Extract the aqueous solution with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enriched (S)-ibuprofen.

  • The enantiomeric excess can be determined by polarimetry or chiral HPLC.

Protocol 2: Resolution of Racemic Ibuprofen with N-octyl-D-glucamine

This protocol is based on a patented process known for its high efficiency.[2][6]

Materials:

  • Racemic ibuprofen

  • N-n-octyl-D-glucamine

  • Isopropyl alcohol

  • Heating and cooling apparatus

  • Filtration apparatus

Procedure:

  • Mix racemic ibuprofen (25 g) and N-n-octyl-D-glucamine (36 g) in isopropyl alcohol (200 mL).[2]

  • Heat the mixture to boiling to dissolve the solids.

  • Cool the reaction mixture to 0°C and maintain this temperature for 1 hour to allow for crystallization.[2]

  • Filter the separated solid and wash it with chilled isopropyl alcohol.

  • The wet salt can be further purified by recrystallization from isopropyl alcohol.

  • Liberate the (S)-(+)-ibuprofen from the salt by acidification and extraction as described in Protocol 1.

Conclusion

The selection of a resolving agent is a critical decision in the development of a scalable and efficient process for the production of enantiomerically pure compounds. While this compound is a promising candidate due to its structural features, a lack of direct comparative data in the public domain makes a definitive statement on its superiority challenging.

This guide has provided a framework for understanding the principles of diastereomeric salt resolution and has presented available data for established resolving agents such as (S)-(-)-α-phenylethylamine, N-octyl-D-glucamine, and cinchonidine in the context of resolving commercially important profens. The provided protocols offer a starting point for researchers to screen and optimize their own resolution processes.

Ultimately, the optimal resolving agent for a given racemic compound must be determined experimentally. A systematic screening of various resolving agents and crystallization solvents remains the most effective strategy for identifying a process that delivers high yield and high enantiomeric purity in a cost-effective manner.

References

  • McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.
  • Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube.
  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review. (1998).
  • Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.).
  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (2025). BenchChem.
  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. (2025).
  • Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution: Insights from a Multidisciplinary Approach. (2026). Crystal Growth & Design.
  • An Improved Process For The Preparation Of S(+) Ibuprofen. (n.d.). Quick Company.
  • This compound. (n.d.). PubChem.
  • Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. (2025).
  • Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids towards Naproxen Resolution: Insights
  • Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. (2025).
  • (R)-(+)-a-Methylbenzylamine for chiral derivatization, LiChropur , = 99.0 3886-69-9. (n.d.).
  • The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. (n.d.).
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine - Google P
  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (n.d.). MDPI.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
  • Process for the preparation and resolution of mandelic acid derivatives - Google P
  • (S)-(-)
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.
  • Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia. (2025).
  • alpha-Methylbenzylamine. (n.d.).
  • Mandelic acid – Knowledge and References - Taylor & Francis. (n.d.).
  • (S)-(-)-alpha-Methylbenzylamine - Chem-Impex. (n.d.).
  • (r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.).
  • (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. (2015). RSC Publishing.
  • S-1-morpholino-3-phenylpropan-2-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google P
  • N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride | 5843-53-8 - Biosynth. (n.d.).
  • US20130096346A1 - Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol - Google P
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com. (2008).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity and accurate quantification of a chiral drug is not merely a technical requirement but a cornerstone of safety and efficacy. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles. The therapeutically active enantiomer (eutomer) must be distinguished from its counterpart (distomer), which may be inactive or harmful. This guide provides an in-depth comparison of the primary analytical methodologies used for this purpose, focusing on the critical validation parameter of cross-reactivity.

At the heart of chiral analysis is the principle of stereoselectivity—the ability of a method to differentiate between enantiomers. Cross-reactivity studies are the ultimate test of this selectivity. This guide will dissect the experimental design, data interpretation, and underlying causality of choices for two major analytical platforms: Enantioselective Immunoassays and Chiral Chromatography, grounded in the latest regulatory expectations set forth by guidelines such as the FDA and ICH M10 Bioanalytical Method Validation.[1][2][3][4][5]

Part 1: The Foundation of Chiral Recognition

Biological systems, including drug receptors and enzymes, are inherently chiral. This chirality dictates that they interact differently with the enantiomers of a drug.[6][7] This recognition is often explained by the three-point interaction model , first proposed by Easson and Stedman.[8][9] The model posits that for effective binding, a minimum of three points on the chiral drug molecule must align with corresponding sites on the chiral receptor.[8][9][10][11] One enantiomer (the eutomer) can achieve this three-point fit, leading to a biological response, while its mirror image (the distomer) can only align at a maximum of two points, resulting in a weaker or non-existent interaction.[8][10][11]

This principle is the bedrock of enantioselective analytical methods. Both immunoassays and chromatography aim to create a chiral environment that mimics this biological recognition, allowing for the separation or differential quantification of enantiomers.

cluster_0 Eutomer (Active Enantiomer) cluster_1 Chiral Receptor Site cluster_2 Distomer (Inactive Enantiomer) Eutomer A B C Receptor a' b' c' Eutomer:A->Receptor:a Interaction 1 Eutomer:B->Receptor:b Interaction 2 Eutomer:C->Receptor:c Interaction 3 Distomer A B C Distomer:A->Receptor:a Interaction 1 Distomer:B->Receptor:c Mismatch Distomer:C->Receptor:b Interaction 2 caption Three-Point Interaction Model for Chiral Recognition. A 1. Coat Plate with Target-Protein Conjugate B 2. Wash & Block Non-specific Sites A->B C 3. Add Sample/Standards + Primary Antibody B->C D 4. Competitive Binding Occurs C->D E 5. Wash Unbound Antibody D->E F 6. Add Enzyme-Labeled Secondary Antibody E->F G 7. Wash Unbound Secondary F->G H 8. Add Substrate & Develop Signal G->H I 9. Read Absorbance (Signal ∝ 1/[Analyte]) H->I cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) Injector Racemic Mixture (R + S) Column Chiral Selector Cavities Injector->Column:in Detector Detector Column:out->Detector S_en S S_en->Column:out Weak Interaction (Elutes First) R_en R R_en->Column:out Strong Interaction (Elutes Second) Chromatogram Separated Peaks Detector->Chromatogram

Sources

A Definitive Guide to the Determination of Absolute Configuration: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular research, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror images of a molecule, can exhibit remarkably different pharmacological and toxicological profiles. Ascertaining the correct absolute configuration is therefore not merely a regulatory requirement but a fundamental necessity for ensuring drug safety and efficacy.

Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of absolute configuration. This guide provides an in-depth exploration of the principles and practices of this powerful technique, objectively comparing it with other methods and offering the supporting experimental data and protocols essential for researchers, scientists, and drug development professionals.

The Principle of Absolute Configuration Determination by X-ray Crystallography: Harnessing Anomalous Dispersion

At its core, X-ray crystallography determines the arrangement of atoms in a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with the electron clouds of the atoms. While a standard diffraction experiment reveals the relative arrangement of atoms, it cannot distinguish between a molecule and its mirror image. The key to unlocking the absolute configuration lies in a phenomenon known as anomalous dispersion (or resonant scattering).[1][2][3]

When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of X-rays by that atom's electrons is altered. This results in a phase shift in the scattered X-rays, causing the scattering factor of the atom to become a complex number with both real and imaginary components.[1] This effect is particularly pronounced for heavier atoms.

The consequence of this phase shift is the breakdown of Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as a Friedel pair or Bijvoet pair) are equal.[3][4] In the presence of an anomalous scatterer, the intensities of these Bijvoet pairs, I(hkl) and I(-h-k-l), will be different.[3] It is this subtle difference in intensity that allows for the determination of the absolute configuration of the molecule in the crystal.

For an enantiomerically pure compound to be suitable for absolute configuration determination, it must crystallize in a non-centrosymmetric space group.[1] This is a natural consequence of the chirality of the molecule, as a center of symmetry would imply the presence of both enantiomers in the unit cell.

The Decisive Role of the Flack Parameter

In modern crystallographic refinement, the Flack parameter is a crucial value used to determine the absolute structure of a crystal.[4][5] This parameter, typically denoted as 'x', is refined against the diffraction data and represents the mole fraction of the inverted enantiomer in the crystal.[4]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[4]

  • A Flack parameter close to 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal in equal amounts.

The Hooft parameter is another statistical tool, based on Bayesian statistics, that provides a probabilistic measure of the correctness of the assigned absolute configuration and is often used in conjunction with the Flack parameter.[2]

Experimental Workflow: From Crystal to Configuration

The successful determination of absolute configuration via X-ray crystallography hinges on a meticulous experimental workflow.

X-ray_Crystallography_Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Refinement cluster_Validation Validation Crystal_Growth Single Crystal Growth (0.1-0.5 mm) Crystal_Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Crystal_Mounting Good quality crystal is crucial Diffractometer X-ray Diffractometer (e.g., Cu Kα radiation) Crystal_Mounting->Diffractometer Precise alignment Data_Collection_Strategy Data Collection (High redundancy, high resolution) Diffractometer->Data_Collection_Strategy Optimize for anomalous signal Integration Data Integration & Scaling Data_Collection_Strategy->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement AC_Determination Absolute Configuration Determination (Flack Parameter) Refinement->AC_Determination Analysis of Bijvoet pairs Validation_Tools Validation & Reporting (e.g., checkCIF) AC_Determination->Validation_Tools Final check of stereochemistry

Figure 1: A generalized workflow for the determination of absolute configuration using single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol
  • Single Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound, typically 0.1-0.5 mm in size.[1] For molecules that are liquids or oils at room temperature, in situ cryo-crystallization can be employed.[2]

  • Crystal Mounting and Data Collection:

    • The crystal is mounted on a goniometer head, often under a cryostream of nitrogen gas to minimize radiation damage.

    • X-ray diffraction data are collected using a diffractometer. The choice of X-ray wavelength is critical. Copper radiation (Cu Kα, λ = 1.542 Å) is generally preferred for organic molecules as it enhances the anomalous scattering effect from lighter atoms like oxygen, compared to molybdenum radiation (Mo Kα, λ = 0.7107 Å).[1]

    • A data collection strategy that ensures high redundancy and measures a large number of reflections, including the Bijvoet pairs, is essential for a reliable determination.

  • Data Processing and Structure Refinement:

    • The raw diffraction images are processed to obtain a list of reflection intensities.

    • The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the molecule's structure.

    • The atomic positions and other parameters are refined against the experimental data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, the Flack parameter is introduced to determine the correct enantiomer.

    • The analysis of Bijvoet pairs provides a direct assessment of the anomalous scattering effect.

  • Validation: The final structural model, including the determined absolute configuration, is rigorously validated using crystallographic software and deposited in a crystallographic database.

Comparison with Alternative Methods

While X-ray crystallography is the definitive method, other techniques can provide valuable information about the absolute configuration, especially when suitable crystals cannot be obtained.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[7]
Sample Requirement High-quality single crystal.Solution of the chiral molecule.Solution of the chiral molecule.
Requirement for Heavy Atoms Presence of a heavy atom (Z > 8) is beneficial but not always essential with modern techniques.[3][8]Not required.A chromophore is necessary.
Confidence Level Unambiguous and definitive.High, but relies on computational modeling for interpretation.[6]High for rigid molecules with a strong chromophore, but can be ambiguous for flexible molecules.
Throughput Lower, crystal growth can be time-consuming.Higher, measurements are relatively fast.Higher, measurements are relatively fast.
Vibrational Circular Dichroism (VCD)

VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Since all molecules have vibrational modes, VCD is a broadly applicable technique. The experimental VCD spectrum is compared with a spectrum predicted by quantum mechanical calculations for a known absolute configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[6]

Electronic Circular Dichroism (ECD)

ECD is a similar technique to VCD but operates in the UV-visible region of the electromagnetic spectrum, probing electronic transitions.[7] It is particularly useful for molecules containing a chromophore. Like VCD, the assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with a computationally predicted spectrum.

Case Study: Determination of the Absolute Configuration of a Novel Chiral Drug Candidate

A recent study on the dual 5-HT1A and 5-HT7A receptor ligand, SYA0340, provides a practical example of the application of X-ray crystallography for absolute configuration determination.[9]

  • Objective: To determine the absolute configuration of the separated enantiomers of SYA0340.

  • Methodology:

    • The racemic mixture of SYA0340 was separated into its two enantiomers, P1 and P2, using chiral chromatography.

    • Single crystals of the oxalate salt of the P2 enantiomer were grown.[9]

    • X-ray diffraction data were collected using a diffractometer with Cu Kα radiation.[9]

    • The structure was solved and refined, and the absolute configuration was determined.

  • Results: The X-ray crystallographic analysis unambiguously determined the absolute configuration of the P2 enantiomer to be 'S'.[9] Consequently, the P1 enantiomer was assigned the 'R' configuration.[9]

  • Significance: This determination was crucial for understanding the structure-activity relationship of the two enantiomers, as they exhibited different potencies at the 5-HT7A receptor.[9]

ParameterValue
CompoundSYA0340-P2 Oxalate Salt
Crystal SystemMonoclinic
Space GroupP2₁
RadiationCu Kα (λ = 1.54184 Å)
Flack ParameterNot explicitly reported, but the absolute configuration was confidently assigned as 'S'.

Challenges and Considerations

Despite its power, the determination of absolute configuration by X-ray crystallography is not without its challenges:

  • Crystal Growth: Obtaining single crystals of sufficient quality is often the rate-limiting step.[10]

  • Light-Atom Structures: For molecules containing only light atoms (C, H, N, O), the anomalous scattering signal is weak, making the determination more challenging.[2] However, with modern diffractometers and careful data collection, it is often possible to determine the absolute configuration even in these cases.[3]

  • Twinning: The presence of crystalline domains with different orientations (twinning) can complicate the data analysis and the determination of the absolute configuration.

Conclusion

Single-crystal X-ray crystallography remains the definitive and most reliable method for the determination of the absolute configuration of chiral molecules. The ability to directly visualize the three-dimensional atomic arrangement provides an unparalleled level of confidence. While alternative techniques such as VCD and ECD offer valuable complementary information, particularly when crystallization is not feasible, X-ray crystallography, through the analysis of anomalous dispersion, provides the ultimate proof of stereochemistry. For researchers in drug discovery and development, a thorough understanding of the principles and practice of this technique is indispensable for making informed decisions and ensuring the development of safe and effective medicines.

References

  • Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Adu-Ampratwum, D., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21853–21863. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • CCDC. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Kozlovskaya, K., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1389. [Link]

  • Albright, T. A., & White, J. P. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 133-140). Royal Society of Chemistry.
  • Reibenspies, J. H., & Groutas, W. C. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Retrieved from [Link]

Sources

A Researcher's Guide to Elucidating Enzyme Kinetics: A Comparative Study Using Horseradish Peroxidase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme-catalyzed reactions is fundamental to unraveling biological mechanisms and developing effective therapeutics. This guide provides an in-depth, technical comparison of methodologies for studying enzyme kinetics, using the well-characterized enzyme Horseradish Peroxidase (HRP) as a model system. We will explore the practical application of this knowledge, from experimental design and data acquisition to robust analysis and interpretation. This document is designed to empower you with the expertise to not only perform these assays but also to critically evaluate the choices made at each step.

The Cornerstone of Catalysis: Understanding Enzyme Kinetics

Enzyme kinetics is the investigation of the rates of chemical reactions catalyzed by enzymes. By measuring how reaction rates change in response to varying experimental conditions, we can deduce the enzyme's catalytic mechanism, its affinity for substrates, and how its activity is regulated.[1] A key model in enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[2]

V₀ = (Vmax * [S]) / (Km + [S])

  • Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[2]

  • Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[2] A lower Km indicates a higher affinity.

The Model System: Horseradish Peroxidase (HRP)

Horseradish peroxidase is a widely used enzyme in biochemical applications due to its stability, high turnover rate, and the availability of numerous chromogenic substrates.[3] It catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂). For this guide, we will focus on the reaction with 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which produces a soluble, green-colored product that can be easily quantified spectrophotometrically.[4]

Experimental Design: A Step-by-Step Protocol for HRP Kinetic Analysis

A successful kinetic study hinges on a meticulously planned and executed experiment. Here, we provide a comprehensive, self-validating protocol for determining the kinetic parameters of HRP.

Determining Enzyme Concentration: The Bradford Assay

An accurate determination of the enzyme concentration is critical for calculating specific activity and turnover number (kcat). The Bradford protein assay is a rapid and sensitive method for this purpose.[5]

Protocol for Bradford Protein Assay:

  • Preparation of Standards: Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) in the same buffer as your HRP sample.[6]

  • Sample Preparation: Dilute your HRP stock solution to fall within the linear range of the BSA standard curve.

  • Assay Procedure:

    • Pipette 10 µL of each standard and the diluted HRP sample into separate wells of a 96-well microplate.

    • Add 200 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Create a standard curve by plotting the absorbance of the BSA standards against their known concentrations. Use the equation of the linear regression line to calculate the concentration of your HRP sample.[7]

Table 1: Example Bradford Assay Data and Standard Curve

BSA Concentration (mg/mL)Absorbance at 595 nm
00.050
0.10.150
0.20.255
0.40.460
0.60.655
0.80.860
1.01.050

This data can be plotted to generate a standard curve, and the concentration of an unknown HRP sample can be determined from its absorbance.

HRP Kinetic Assay Using ABTS

This protocol details the steps to measure the initial reaction velocities of the HRP-catalyzed oxidation of ABTS at various substrate concentrations.

Materials:

  • Horseradish Peroxidase (HRP) stock solution (concentration determined by Bradford assay)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (e.g., 50 mM, pH 6.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm

Experimental Protocol:

  • Prepare a series of ABTS dilutions in phosphate buffer to achieve a range of final concentrations in the assay (e.g., 0.05 mM to 2 mM).

  • Prepare the HRP working solution by diluting the stock HRP to a final concentration of approximately 30-60 nM in the assay buffer.[2]

  • Set up the reaction mixture in a cuvette or microplate well. For a 1 mL final volume:

    • Add the appropriate volume of phosphate buffer.

    • Add the desired volume of ABTS solution.

    • Add a fixed volume of HRP working solution.

  • Initiate the reaction by adding a fixed volume of H₂O₂ solution (e.g., to a final concentration of 1 mM).

  • Immediately measure the change in absorbance at 405 nm over a set period (e.g., 1-2 minutes). The rate of increase in absorbance is proportional to the initial reaction velocity (V₀).[8]

  • Repeat steps 3-5 for each ABTS concentration.

  • Perform a blank reaction containing all components except the enzyme to account for any non-enzymatic oxidation of ABTS.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ABTS Dilutions A1 Combine Buffer, ABTS, and HRP P1->A1 P2 Prepare HRP Working Solution P2->A1 P3 Prepare H₂O₂ Solution A2 Initiate with H₂O₂ P3->A2 A1->A2 A3 Measure Absorbance at 405 nm A2->A3 D1 Calculate Initial Velocity (V₀) A3->D1 D2 Plot V₀ vs. [ABTS] D1->D2 D3 Determine Km and Vmax D2->D3 G cluster_plots Kinetic Plots cluster_params Kinetic Parameters MM Michaelis-Menten Plot (V₀ vs. [S]) LB Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) MM->LB HW Hanes-Woolf Plot ([S]/V₀ vs. [S]) MM->HW Km Km LB->Km Vmax Vmax LB->Vmax HW->Km HW->Vmax

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1-Methoxy-3-phenylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, a specialized chemical used in research and development. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, this guide is built on the foundational principles of risk mitigation, regulatory awareness, and operational excellence in a laboratory setting.

Hazard Assessment and Chemical Profile

For instance, the SDS for 2-Phenylpropan-1-amine hydrochloride classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1]. Therefore, this compound must be handled with the assumption that it possesses similar hazardous properties. The primary disposal pathway for this category of chemical is as regulated hazardous waste, managed by a licensed disposal facility. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems[2].

Key Safety and Disposal Parameters:

ParameterSpecification & Rationale
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a lab coat are mandatory to prevent eye and skin contact[3].
Waste Classification Hazardous Chemical Waste. Assume toxicity and irritant properties based on analogous compounds[1].
Container Type For solids: A clearly labeled, sealable, wide-mouth container (e.g., polyethylene). For solutions: A compatible, leak-proof container with a screw cap[4].
Disposal Method Collection by a licensed hazardous waste disposal service for incineration or other approved treatment methods[3][5].
Spill Cleanup Material Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[6].

Standard Operating Procedure for Waste Disposal

This protocol outlines the step-by-step process for the routine collection of this compound waste. The causality behind this structured approach is to ensure waste is properly segregated, contained, and identified from the point of generation to its final disposal, minimizing risk at every stage.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and store solid waste, contaminated labware, and solutions containing this compound for disposal.

Materials:

  • Designated hazardous waste container (compatible material, leak-proof, with a secure lid)[4].

  • Hazardous waste labels (as required by your institution's EHS office).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Methodology:

  • Container Preparation:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department or as per their guidelines.

    • Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name: "this compound" and any other constituents[3].

  • Waste Collection (Solid):

    • Carefully transfer residual solid chemical or contaminated disposable materials (e.g., weighing paper, gloves, wipes) into the designated waste container.

    • Perform this transfer in a chemical fume hood or a well-ventilated area to minimize any risk of inhaling airborne particulates[3]. Avoid actions that could generate dust.

  • Waste Collection (Liquid):

    • Collect all aqueous and solvent solutions containing the target compound in a separate, clearly labeled liquid hazardous waste container.

    • Crucially, do not mix incompatible waste streams. Consult your lab's chemical hygiene plan for segregation guidelines. For instance, amine solutions should not be mixed with strong acids or oxidizers in the same waste container.

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste[4]. This prevents spills and the release of potential vapors.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion[4].

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[4].

    • Once the container is full, or as per your institution's policy (e.g., every 6-12 months), arrange for pickup by contacting your EHS department or a certified hazardous waste contractor[7][8].

Emergency Procedures: Spill and Exposure Management

A self-validating safety system requires robust emergency plans. The following protocols for spill cleanup and personnel exposure are designed to mitigate immediate hazards effectively.

3.1. Spill Cleanup Protocol

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact emergency responders[9].

  • Don PPE: Before addressing the spill, don the appropriate PPE, including safety goggles, a lab coat, and double-gloving with nitrile gloves. If there is a risk of dust or aerosol inhalation, respiratory protection may be necessary, but only by trained personnel[9].

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.

    • For Liquid Spills: Create a dike around the spill using an inert absorbent like vermiculite, sand, or chemical spill pillows to prevent it from spreading[6].

  • Absorb and Collect:

    • Working from the outside in, apply absorbent material over the spill[6].

    • Once the chemical is fully absorbed, carefully scoop the residue into the designated hazardous waste container using non-sparking tools[9].

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a mild detergent and water solution.

    • Place all cleaning materials, including gloves and wipes, into the hazardous waste container[9].

  • Final Steps: Seal the container, ensure the label is complete, and report the incident to your laboratory supervisor and EHS department.

3.2. Personnel Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention[1].

  • Skin Contact: Remove any contaminated clothing and flush the affected skin area with water for at least 15 minutes. Seek medical attention if irritation develops[1].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, ensuring a logical and compliant workflow.

G Disposal Workflow for (S)-1-Methoxy-3-phenylpropan-2-amine HCl A Waste Generation (Solid, Liquid, or Contaminated Material) B Characterize as Hazardous Waste A->B Step 1 C Select Compatible Waste Container B->C Step 2 D Affix Hazardous Waste Label & Record Contents C->D Step 3 E Segregate Waste Streams (e.g., Solid vs. Liquid) D->E Step 4 F_solid Collect Solid Waste & Contaminated PPE in Container E->F_solid Solids F_liquid Collect Liquid Waste in Separate Container E->F_liquid Liquids G Securely Seal Container When Not in Use F_solid->G F_liquid->G H Store in Designated Satellite Accumulation Area (SAA) G->H Step 5 I Is Container Full or Storage Time Limit Reached? H->I Step 6 I->H No J Contact EHS for Waste Pickup I->J Yes K Professional Disposal (e.g., Incineration) J->K Step 7

Caption: Logical workflow for the safe disposal of (S)-1-Methoxy-3-phenylpropan-2-amine HCl.

References

  • Safety Data Sheet: 1-Methoxy-2-propanol. Carl ROTH. [Link]

  • Safety Data Sheet: N-methyl-3-phenylpropan-1-amine. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Spills: How to safely contain & remove. GV Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]

  • Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH), Office of Research Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico Medical Sciences Campus. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Recovery of amines from by-product chloride salts.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.